molecular formula C8H9N3 B091742 2,6-Dimethylimidazo[1,2-b]pyridazine CAS No. 17412-39-4

2,6-Dimethylimidazo[1,2-b]pyridazine

Número de catálogo: B091742
Número CAS: 17412-39-4
Peso molecular: 147.18 g/mol
Clave InChI: VBYMFQBIVFYWIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,6-Dimethylimidazo[1,2-b]pyridazine, also known as 2,6-Dimethylimidazo[1,2-b]pyridazine, is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dimethylimidazo[1,2-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylimidazo[1,2-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,6-dimethylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-3-4-8-9-7(2)5-11(8)10-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYMFQBIVFYWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=C2C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618399
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-39-4
Record name 2,6-Dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Pharmacological Divergence of the 2,6-Dimethylimidazo[1,2-b]pyridazine Scaffold: Mechanisms in Sphingolipid Regulation and GPCR Antagonism

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is a primary objective. The 2,6-dimethylimidazo[1,2-b]pyridazine core represents one such highly tractable bicyclic pharmacophore. By manipulating the substitution vectors at the C3 and C8 positions, drug development professionals can redirect the scaffold's affinity across entirely distinct biological landscapes.

This technical whitepaper provides an in-depth mechanistic analysis of two primary therapeutic applications for 2,6-dimethylimidazo[1,2-b]pyridazine derivatives:

  • Neutral Sphingomyelinase 2 (nSMase2) Inhibition for the attenuation of neurodegenerative exosome propagation.

  • Corticotropin-Releasing Factor Receptor 1 (CRF1R) Antagonism for the modulation of stress-related psychiatric disorders.

Scaffold Rationale & Pharmacophore Modeling

The selection of the1 [1] is driven by its rigid, planar aromatic core, which acts as an isostere for purines while offering superior metabolic stability and tunable lipophilicity. The addition of methyl groups at the 2 and 6 positions is not merely structural; it sterically constrains the conformation of functional groups attached at the C3 and C8 positions. This rotational restriction locks the substituents into optimal vectors for deep hydrophobic pocket insertion, reducing the entropic penalty upon target binding.

Table 1: Pharmacological Profile of Key 2,6-Dimethylimidazo[1,2-b]pyridazine Derivatives
CompoundTargetC3 SubstituentC8 SubstituentPotencyPrimary Indication
PDDC nSMase23,4-dimethoxyphenyl(R)-pyrrolidin-3-yl carbamateIC₅₀ = 300 nMAlzheimer's Disease
MTIP CRF1R4-chloro-2-morpholin-4-ylthiazol-5-yl1-ethylpropylKᵢ < 10 nMAlcohol Dependence / Stress

Mechanism 1: Neutral Sphingomyelinase 2 (nSMase2) Inhibition

Biological Causality & Mechanism of Action

nSMase2 is a membrane-bound enzyme that catalyzes the hydrolysis of sphingomyelin into phosphorylcholine and ceramide. In the context of Alzheimer's Disease (AD), elevated ceramide alters the biophysical properties of lipid microdomains, triggering the inward budding of multivesicular bodies. This process drives the biogenesis and release of exosomes, which subsequently propagate toxic amyloid-beta and hyperphosphorylated tau across neural networks.

Derivatives such as PDDC act as potent2 [2]. The 2,6-dimethylimidazo[1,2-b]pyridazine core anchors the molecule within the enzyme's active site, while the C8 pyrrolidin-3-yl carbamate interacts with key residues to competitively block sphingomyelin cleavage, thereby halting pathogenic exosome release at the source.

nSMase2_Pathway SM Sphingomyelin (Plasma Membrane) Cer Ceramide (Lipid Microdomains) SM->Cer Hydrolysis nSMase2 nSMase2 (Active Enzyme) nSMase2->Cer Catalyzes Exo Exosome Biogenesis Cer->Exo Membrane Budding Path Tau/Amyloid Propagation Exo->Path Cargo Transfer Inhibitor 2,6-dimethylimidazo [1,2-b]pyridazine (PDDC) Inhibitor->nSMase2 Competitive Inhibition

nSMase2-mediated ceramide generation and exosome biogenesis inhibited by the imidazopyridazine core.

Experimental Protocol: Self-Validating nSMase2 & Exosome Quantification Assay

Causality Rationale: Why measure both enzyme kinetics and cellular exosome release? A compound might inhibit nSMase2 in a cell-free assay but fail to penetrate the cell membrane, or it might reduce exosomes via generalized cytotoxicity rather than specific target engagement. This protocol creates a self-validating loop: a true hit must demonstrate biochemical inhibition, phenotypic exosome reduction, and zero cytotoxicity.

  • Biochemical Target Engagement: Incubate recombinant human nSMase2 with the derivative (10 nM – 10 µM). Utilize an Amplex Red Sphingomyelinase assay to fluorometrically measure choline release.

    • Self-Validation Checkpoint: Include GW4869 as a positive control. A dose-dependent decrease in fluorescence confirms direct enzyme inhibition.

  • Cellular Phenotype Isolation: Treat SH-SY5Y neuroblastoma cells with the established IC₅₀ dose of the derivative for 24 hours. Harvest the conditioned media and perform differential ultracentrifugation (10,000 × g to clear debris, followed by 100,000 × g to pellet exosomes).

  • Orthogonal Validation: Quantify the isolated exosomes using Nanoparticle Tracking Analysis (NTA) and confirm exosomal identity via Western blot for CD9 and Alix markers.

    • Self-Validation Checkpoint: Concurrently run an MTS cell viability assay on the source cells. If viability drops below 95%, the exosome reduction is an artifact of cell death, invalidating the compound.

Mechanism 2: Corticotropin-Releasing Factor 1 Receptor (CRF1R) Antagonism

Biological Causality & Mechanism of Action

CRF1R is a Class B G-protein-coupled receptor (GPCR) that mediates the neuroendocrine stress response. Overactivation of this pathway is heavily implicated in anxiety, depression, and stress-induced alcohol relapse.

Derivatives such as MTIP function as highly selective, non-peptide 3 [3]. The mechanism relies on deep insertion into the transmembrane (TM) domain. Molecular dynamics reveal that the 2,6-dimethylimidazo[1,2-b]pyridazine core stabilizes the inactive conformation of the receptor. Specifically, MTIP promotes the formation of an "ionic lock" between TM2 and TM3 and alters the "rotamer toggle switch" (Tyr327/Leu323/Phe284). This physically prevents the outward movement of TM6, an absolute prerequisite for intracellular Gs-protein coupling and subsequent adenylyl cyclase activation.

CRF1R_Signaling CRF CRF Peptide CRF1R CRF1 Receptor (Class B GPCR) CRF->CRF1R Orthosteric Binding Gs Gs Protein Activation CRF1R->Gs TM6 Outward Shift cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase Stress Stress Response / Alcohol Relapse cAMP->Stress PKA Pathway MTIP MTIP (Imidazo[1,2-b]pyridazine) MTIP->CRF1R Stabilizes Ionic Lock (Antagonism)

Mechanism of CRF1R antagonism by MTIP, preventing Gs-protein activation and cAMP accumulation.

Experimental Protocol: Self-Validating Radioligand Displacement & cAMP Assay

Causality Rationale: High binding affinity (low Kᵢ) only proves target engagement, not functional antagonism. The compound could theoretically act as an agonist or allosteric modulator. By coupling a radioligand assay with a TR-FRET cAMP accumulation assay in the presence of a phosphodiesterase inhibitor, we isolate the Gs-coupling event.

  • Target Engagement (Radioligand Binding): Isolate membranes from HEK293 cells stably expressing human CRF1R. Incubate with [¹²⁵I]-CRF and varying concentrations of the derivative (1 pM to 10 µM). Separate bound from free radioligand via rapid filtration through GF/C filters. Calculate Kᵢ using the Cheng-Prusoff equation.

  • Functional Causality (cAMP Accumulation): In whole HEK293-CRF1R cells, add IBMX (a phosphodiesterase inhibitor) to prevent basal cAMP degradation. Pre-incubate cells with the derivative for 30 minutes.

  • Receptor Challenge: Stimulate the cells with an EC₈₀ concentration of native CRF peptide.

  • Quantification & Validation: Lyse the cells and measure intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

    • Self-Validation Checkpoint: The assay validates antagonism only if there is a rightward shift in the CRF dose-response curve without an elevation of the basal cAMP floor. Any elevation of the basal floor indicates unintended partial agonism.

Conclusion

The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold is a masterclass in pharmacophore versatility. By understanding the precise causality between structural modifications and target engagement—whether locking the TM6 domain of a GPCR or occluding the catalytic pocket of a lipid hydrolase—drug developers can systematically engineer highly selective therapeutics for complex neurological and psychiatric indications.

References

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry / PubMed URL
  • Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease Source: ACS Chemical Neuroscience / PMC URL
  • An insight into antagonist binding and induced conformational dynamics of class B GPCR corticotropin-releasing factor receptor 1 Source: Molecular BioSystems / PubMed URL

Sources

The 2,6-Dimethylimidazo[1,2-b]pyridazine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "privileged" nature, conferring favorable physicochemical and biological properties upon its derivatives.[1][2][3] This technical guide focuses on a specific analogue, 2,6-dimethylimidazo[1,2-b]pyridazine, providing an in-depth analysis of its synthesis, characterization, and potential applications in modern drug discovery. While this specific derivative is not as extensively documented as the parent scaffold, this guide synthesizes available information on closely related structures to offer valuable insights for researchers, scientists, and drug development professionals. We will explore a proposed synthetic route, expected characterization data, and the promising therapeutic avenues suggested by the extensive research into the broader imidazo[1,2-b]pyridazine family, particularly in the realm of kinase inhibition.

Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold

The fusion of an imidazole and a pyridazine ring system gives rise to the imidazo[1,2-b]pyridazine bicyclic heteroaromatic core. This scaffold has garnered significant attention in pharmaceutical research due to its presence in a multitude of biologically active compounds.[2][3] Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. Furthermore, the nitrogen atoms within the ring system can act as hydrogen bond acceptors, contributing to enhanced binding affinity and solubility.[1]

The "privileged" status of the imidazo[1,2-b]pyridazine scaffold stems from its recurring appearance in compounds targeting a wide array of proteins, including kinases, G-protein coupled receptors, and enzymes involved in inflammatory and metabolic pathways.[4][5] This versatility makes it an attractive starting point for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[6]

The 2,6-dimethyl substitution pattern on this scaffold is of particular interest. The methyl groups can influence the molecule's lipophilicity, metabolic stability, and steric interactions with the target protein, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Synthesis and Characterization of 2,6-Dimethylimidazo[1,2-b]pyridazine

Proposed Synthetic Pathway

The synthesis of 2,6-dimethylimidazo[1,2-b]pyridazine can be envisioned in a two-step process, starting from the commercially available 3-amino-6-methylpyridazine.

Diagram 1: Proposed Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Cyclocondensation A 3-Amino-6-methylpyridazine C 2,6-Dimethylimidazo[1,2-b]pyridazine A->C Reflux, Ethanol B Chloroacetone B->C NaHCO3 (base)

Caption: Proposed synthetic route to 2,6-dimethylimidazo[1,2-b]pyridazine.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system based on well-established chemical transformations for this class of compounds.

Step 1: Synthesis of 3-Amino-6-methylpyridazine (if not commercially available)

This starting material can be synthesized from 3-chloro-6-methylpyridazine via nucleophilic aromatic substitution with ammonia.

Step 2: Cyclocondensation to form 2,6-Dimethylimidazo[1,2-b]pyridazine

  • To a solution of 3-amino-6-methylpyridazine (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add sodium bicarbonate (2.0-3.0 equivalents) as a base.

  • To this suspension, add chloroacetone (1.1-1.2 equivalents) dropwise at room temperature. Chloroacetone is a lachrymator and should be handled with care in a well-ventilated fume hood.[8]

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,6-dimethylimidazo[1,2-b]pyridazine.

Characterization

The structure of the synthesized 2,6-dimethylimidazo[1,2-b]pyridazine should be confirmed using standard analytical techniques.

Table 1: Expected Analytical Data for 2,6-Dimethylimidazo[1,2-b]pyridazine

Technique Expected Observations
¹H NMR Signals corresponding to the two methyl groups (singlets), and aromatic protons on the pyridazine and imidazole rings. The chemical shifts and coupling constants would be characteristic of the fused ring system.
¹³C NMR Resonances for the two methyl carbons and the carbons of the bicyclic aromatic core. Predicted chemical shifts can be estimated using computational software or by comparison with similar structures.[9]
Mass Spectrometry The molecular ion peak corresponding to the exact mass of C₉H₁₀N₃⁺.
Melting Point A sharp melting point, indicating the purity of the compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid structure of the imidazo[1,2-b]pyridazine core allows for the precise positioning of substituents to interact with the ATP-binding pocket of kinases, leading to potent and often selective inhibition.

While specific biological data for 2,6-dimethylimidazo[1,2-b]pyridazine is not extensively reported, the known activities of other methylated and substituted imidazo[1,2-b]pyridazines provide a strong rationale for its potential as a valuable scaffold in kinase inhibitor design.

Diagram 2: Imidazo[1,2-b]pyridazine as a Kinase Inhibitor Scaffold

G Scaffold Imidazo[1,2-b]pyridazine Scaffold Kinase Kinase ATP Binding Pocket Scaffold->Kinase Binds to Inhibition Inhibition of Kinase Activity Kinase->Inhibition Leads to Pathway Downstream Signaling Blocked Inhibition->Pathway

Caption: The imidazo[1,2-b]pyridazine scaffold as a binder to the ATP pocket of kinases.

Case Studies of Substituted Imidazo[1,2-b]pyridazines
  • TAK1 Inhibition for Multiple Myeloma: Derivatives of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key enzyme in multiple myeloma.[4][10] Strategic substitutions at various positions of the scaffold have led to compounds with nanomolar inhibitory concentrations.[10] The presence of methyl groups can enhance binding affinity through hydrophobic interactions within the kinase domain.

  • TYK2 Inhibition for Autoimmune Diseases: The imidazo[1,2-b]pyridazine scaffold has been utilized to develop allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family involved in autoimmune and inflammatory diseases.[11]

  • BTK Inhibition in B-cell Malignancies: A derivative of imidazo[1,2-b]pyridazine, compound 22, has shown potent and selective irreversible inhibition of Bruton's Tyrosine Kinase (BTK), a crucial enzyme in B-cell signaling. This compound demonstrated significant tumor regression in xenograft models and has advanced to Phase I clinical trials.[12]

  • PIM Kinase Inhibition in Leukemia: A family of imidazo[1,2-b]pyridazines was identified as specific inhibitors of PIM kinases, which are implicated in hematopoietic malignancies. These compounds exhibited a unique binding mode, interacting with the N-terminal lobe of the kinase rather than the hinge region, leading to enhanced selectivity.[13]

The Role of 2,6-Dimethyl Substitution: A Structure-Activity Relationship (SAR) Perspective

The introduction of methyl groups at the 2 and 6 positions of the imidazo[1,2-b]pyridazine scaffold can have several predictable effects on its properties as a potential drug candidate:

  • Increased Lipophilicity: The methyl groups will increase the overall lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. However, excessive lipophilicity can also lead to off-target effects and poor solubility.

  • Steric Influence on Binding: The methyl groups can provide steric bulk that may either enhance or hinder binding to the target protein. In some cases, these groups can occupy hydrophobic pockets within the active site, leading to increased potency. In other instances, they may cause steric clashes that reduce affinity.

  • Metabolic Stability: Methyl groups can block sites of metabolism, potentially increasing the half-life of the compound in vivo.

The precise impact of the 2,6-dimethyl substitution pattern would need to be determined experimentally for each specific biological target. However, based on the extensive body of research on the imidazo[1,2-b]pyridazine scaffold, the 2,6-dimethyl derivative represents a promising starting point for the design of new and effective therapeutic agents.

Future Directions and Conclusion

The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, while not extensively studied as a standalone entity, holds significant potential as a building block in drug discovery. Its synthesis is feasible through established chemical routes, and its properties can be inferred from the vast knowledge base surrounding the parent imidazo[1,2-b]pyridazine system.

Future research should focus on the definitive synthesis and characterization of 2,6-dimethylimidazo[1,2-b]pyridazine, followed by its systematic evaluation in a panel of kinase assays and other relevant biological screens. The exploration of further functionalization at other positions of the scaffold, in combination with the 2,6-dimethyl pattern, could lead to the discovery of novel drug candidates with superior efficacy and safety profiles.

References

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 14(12), 2415-2425. [Link]

  • Akwata, D., Kempen, A. L., Lamptey, J., Dayal, N., Brauer, N. R., & Sintim, H. O. (2023). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

  • Chang, E. T., Nguyen, T. T., & Kung, H. F. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. ACS Medicinal Chemistry Letters, 1(5), 226-230. [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • Moslin, R., Gardner, D., Santella, J., Zhang, Y., Duncia, J. V., Liu, C., ... & Weinstein, D. S. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(5), 996-1014. [Link]

  • Fedorov, O., Fässler, R., Gasser, C., Filippakopoulos, P., Bullock, A. N., Fabbro, D., ... & Knapp, S. (2007). Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Anderson, M., Bailey, S., De-Almeida, C., Flaherty, A., Hughes, J., & Jones, G. (2004). Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2249-2252. [Link]

  • (2023). 2,6-DIMETHYLIMIDAZO[1,2-B]PYRIDAZINE — Chemical Substance Information. NextSDS. [Link]

  • Supporting Information for: Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines. (2018). The Royal Society of Chemistry. [Link]

  • Dudás, J., & Halás, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 415-420. [Link]

  • Wang, X., Li, X., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., ... & Zhang, H. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. [Link]

  • De Caro, V. F., Sut, S., Fiori, J., Ghelardini, C., & Matucci, R. (2010). Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect. Neuropharmacology, 58(3), 633-640. [Link]

  • Dudás, J., & Halás, M. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 415-420. [Link]

  • El Akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • El Akkaoui, A., Jamal, K., Guillaumet, G., & El Kazzouli, S. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives. ResearchGate. [Link]

  • Selected region of the 1 H-NMR spectra of a solution of 2b in DMSO-d6... - ResearchGate. (n.d.). ResearchGate. [Link]

  • (2025). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • NextSDS. (n.d.). 2,6-DIMETHYLIMIDAZO[1,2-B]PYRIDAZINE — Chemical Substance Information. [Link]

  • Jones, C. P., & Anderson, J. C. (2021). Cyclizations and fragmentations in the alkylation of 6-chloro-5-hydroxy-4-aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(5), 947-955. [Link]

  • (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Guillaumel, J., & Léger, J. M. (2006). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. Letters in Organic Chemistry, 3(2), 118-121. [Link]

  • FooDB. (2010). Showing Compound 2,6-Diemthyl-pyrazine (FDB004391). [Link]

  • SURE PROTEIN FOR PEPTIDE CYCLIZATION. (n.d.). Purdue University Graduate School. [Link]

  • Continuous preparation of chloroacetone. (n.d.).
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Pharmacokinetics and Therapeutic Potential of 2,6-Dimethylimidazo[1,2-b]pyridazine nSMase2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: nSMase2 as a Neurological Target

Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical therapeutic target for neurodegenerative conditions, including Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and acute brain injury[1]. The enzyme catalyzes the hydrolysis of plasma membrane sphingomyelin into phosphorylcholine and ceramide.

The localized accumulation of ceramide alters membrane curvature, driving the invagination of endosomal membranes to form intraluminal vesicles, which are subsequently released as extracellular vesicles (EVs) or exosomes[2]. In pathological states, these EVs propagate toxic misfolded proteins (such as Tau and Aβ) and pro-inflammatory cytokines (like IL-1β) across the blood-brain barrier (BBB) and throughout the central nervous system[3].

Historically, the field relied on first-generation inhibitors like GW4869 and Cambinol. However, these tool compounds suffered from poor aqueous solubility, lack of drug-like properties, and weak micromolar potency (IC50 ≥ 1 µM), rendering them unsuitable for clinical development[4]. The discovery of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold marked a paradigm shift, yielding the first submicromolar, orally bioavailable, and brain-penetrant nSMase2 inhibitors[1].

nSMase2_Pathway SM Sphingomyelin (Plasma Membrane) nSMase2 nSMase2 Enzyme (Therapeutic Target) SM->nSMase2 Ceramide Ceramide (Lipid Mediator) nSMase2->Ceramide Hydrolysis Exosome Intraluminal Vesicles (Exosome Biogenesis) Ceramide->Exosome Membrane Invagination Release Pathological EV Release (Tau/Aβ Propagation) Exosome->Release Exocytosis Inhibitor PDDC (Imidazo[1,2-b]pyridazine) Non-competitive Inhibitor Inhibitor->nSMase2 Allosteric Blockade

Diagram 1: nSMase2 signaling pathway and exosome biogenesis blockade by imidazo[1,2-b]pyridazine.

Chemical Architecture & SAR Causality

The flagship molecule of this class is PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate). The structural design of PDDC is highly deliberate, balancing target engagement with the stringent physicochemical requirements for BBB penetration.

  • The Imidazo[1,2-b]pyridazine Core : This bicyclic 5-6 fused ring provides a rigid, planar, and lipophilic scaffold. It restricts the polar surface area (PSA) while maintaining the necessary hydrogen bond acceptors to interact with the nSMase2 allosteric pocket.

  • Northern Substitutions (3,4-dimethoxyphenyl & 2,6-dimethyl) : These groups optimize the electron density of the core. The steric bulk of the dimethyl groups forces a specific torsional angle, locking the molecule into an active conformation that fits the non-competitive binding site[5].

  • The Southern Moiety (Pyrrolidin-3-yl carbamate) : This is the primary driver of target engagement. Structure-Activity Relationship (SAR) studies demonstrate that the complete removal of this southern moiety results in an order-of-magnitude drop in inhibitory activity (IC50 dropping from ~300 nM to >7.5 µM)[5].

Pharmacokinetic (PK) Profile of PDDC

PDDC represents a massive leap in nSMase2 inhibitor pharmacokinetics. It acts as a non-competitive inhibitor with an IC50 of 270–300 nM[2]. Unlike its predecessors, PDDC exhibits exceptional absorption, distribution, metabolism, and excretion (ADME) properties in murine models.

Quantitative PK Summary

The table below synthesizes the in vivo pharmacokinetic parameters of PDDC following oral (p.o.) and intraperitoneal (i.p.) administration in mice (10 mg/kg)[2][3].

Pharmacokinetic ParameterValue / ObservationClinical Significance
In Vitro Potency (IC50) 270 – 300 nMSubmicromolar target engagement.
Oral Bioavailability (%F) 88%Excellent gastrointestinal absorption; suitable for oral dosing.
Brain-to-Plasma Ratio 0.60 – 0.79High BBB penetrance; critical for treating neurodegenerative diseases.
Plasma Clearance LowSustained systemic circulation.
Brain Exposure Duration > 8 hoursA single 10 mg/kg dose maintains brain levels 2-3x above the IC50 for over 8 hours.
Metabolic Stability High (Mouse/Human)Stable in mouse and human liver microsomes (CYP-mediated metabolism).
Metabolic Liabilities and Scaffold Evolution

While PDDC shows excellent stability in mouse and human microsomes, comparative in vivo studies revealed that it undergoes rapid clearance in rats due to non-CYP enzymatic metabolism[6]. To bypass this species-specific metabolic liability, medicinal chemists have explored bioisosteric replacements of the imidazo[1,2-b]pyridazine core. Notably, substituting it with a pyrazolo[1,5-a]pyrimidin-3-amine scaffold (e.g., compound 11j) eliminated the hydrogen bond donor, further increasing BBB permeability while stabilizing the molecule against rat-specific non-CYP metabolism[6].

Experimental Protocols for PK & BBB Validation

To ensure trustworthiness and reproducibility, the evaluation of nSMase2 inhibitors requires self-validating experimental workflows. The following protocols detail the causality behind the experimental choices used to validate the ADME properties of imidazo[1,2-b]pyridazine derivatives.

PK_Workflow Dose In Vivo Dosing (10 mg/kg p.o./i.v.) Sampling Time-Course Sampling (Plasma & Brain Tissue) Dose->Sampling 0.5h to 24h Extraction Liquid-Liquid Extraction + Internal Standard Sampling->Extraction Homogenization LCMS LC-MS/MS Quantification Extraction->LCMS Analyte Recovery Analysis PK Modeling (AUC, Cmax, t1/2, B:P Ratio) LCMS->Analysis Data Processing

Diagram 2: Self-validating workflow for in vivo pharmacokinetic and BBB penetrance analysis.

Protocol A: In Vitro Microsomal Stability Assay

Purpose: To determine the intrinsic clearance (CL_int) and half-life of the inhibitor via cytochrome P450 (CYP) metabolism.

  • Preparation : Thaw human or mouse liver microsomes (0.5 mg/mL final protein concentration) on ice. Causality: Microsomes contain the membrane-bound CYP enzymes responsible for Phase I metabolism.

  • Reaction Mixture : Combine microsomes, 1 µM of the test compound (e.g., PDDC), and 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validating Controls : Run parallel reactions with a high-clearance control (e.g., Verapamil) and a low-clearance control (e.g., Warfarin). Causality: This validates that the microsomes are enzymatically active and that the assay can distinguish between rapid and slow metabolizers.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, metabolism will not occur.

  • Quenching & Time-Course : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: Cold acetonitrile precipitates the microsomal proteins, halting the reaction, while the internal standard normalizes LC-MS/MS injection volume variances.

  • Analysis : Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to calculate the percentage of compound remaining.

Protocol B: In Vivo Brain Penetrance & Plasma Pharmacokinetics

Purpose: To quantify oral bioavailability (%F) and the Brain-to-Plasma ratio.

  • Dosing : Administer PDDC to male B6C3F1/J mice via oral gavage (10 mg/kg in 0.5% methylcellulose/0.1% Tween-80) or via medicated chow[3]. Causality: The formulation ensures the lipophilic imidazo[1,2-b]pyridazine remains in suspension for consistent GI absorption.

  • Sampling : At predetermined time points (0.5, 2, 4, 8, and 24 hours), euthanize the animals (n=3 per time point). Collect blood via cardiac puncture into EDTA tubes, and immediately harvest the whole brain.

  • Tissue Processing : Centrifuge blood at 2,000 x g for 10 mins to isolate plasma. Homogenize the brain tissue in a 1:3 (w/v) ratio of PBS. Causality: Brain homogenization standardizes the matrix, allowing it to be processed identically to plasma.

  • Extraction : Perform liquid-liquid extraction using ethyl acetate or protein precipitation with acetonitrile containing an internal standard.

  • Quantification : Analyze via LC-MS/MS. Calculate the Area Under the Curve (AUC) for both plasma and brain using non-compartmental analysis.

  • Validation : The system is validated by calculating the Brain-to-Plasma ratio ( AUCbrain​/AUCplasma​ ). For PDDC, a ratio of ~0.60 to 0.79 confirms successful BBB penetration and therapeutic target engagement[2][3].

References

  • Rais, R., et al. (2020). Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Kundu, B., et al. (2023). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. Bioorganic & Medicinal Chemistry, PMC. Available at:[Link]

  • Slusher, B. S., et al. (2019). A novel and potent brain penetrant inhibitor of extracellular vesicle release. British Journal of Pharmacology, PMC. Available at:[Link]

  • Hollinger, K. R., et al. (2020). Inhibition of neutral sphingomyelinase 2 reduces extracellular vesicle release from neurons, oligodendrocytes, and activated microglial cells following acute brain injury. Journal of Extracellular Vesicles, PMC. Available at:[Link]

  • Rais, R., et al. (2024). Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs. Pharmaceutics, MDPI. Available at:[Link]

Sources

In Vitro Toxicity Profile of 2,6-dimethylimidazo[1,2-b]pyridazine in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2] As with any emerging class of therapeutic agents, a thorough understanding of their toxicological profile is paramount for further development. This technical guide provides a comprehensive framework for evaluating the in vitro toxicity of a specific derivative, 2,6-dimethylimidazo[1,2-b]pyridazine, in mammalian cells. While direct and extensive toxicological data for this particular compound is not widely published, this guide synthesizes existing knowledge on related imidazo[1,2-b]pyridazine derivatives and outlines a rigorous, multi-tiered experimental approach to establish a detailed in vitro toxicity profile. The methodologies described herein are designed to provide a deep understanding of the compound's effects on cell viability, its potential to induce various forms of cell death, and its genotoxic risk. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical safety assessment of novel chemical entities.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold and the Imperative of Toxicity Profiling

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various protein kinases, including cyclin-dependent kinases (CDKs), Mps1 (TTK) kinase, and Bruton's tyrosine kinase (BTK), which are critical targets in oncology.[1][3][4] The clinical success of ponatinib, a kinase inhibitor containing this core structure, has further fueled interest in this chemical class.[2]

However, the very mechanisms that make these compounds effective therapeutic agents—such as the inhibition of essential cellular processes like cell cycle progression and signaling pathways—can also be responsible for their toxicity. Early and comprehensive in vitro toxicity profiling is therefore not merely a regulatory requirement but a crucial step in drug discovery and development. It allows for the early identification of potential liabilities, informs structure-activity relationship (SAR) studies to mitigate off-target effects, and provides a mechanistic basis for any adverse findings in later-stage preclinical and clinical studies.

This guide will delineate a systematic approach to characterizing the in vitro toxicity of 2,6-dimethylimidazo[1,2-b]pyridazine, a representative member of this promising class of compounds.

Insights from Existing Analogs: What We Know About Imidazo[1,2-b]pyridazine-Related Toxicity

While specific data on 2,6-dimethylimidazo[1,2-b]pyridazine is scarce, studies on other derivatives provide valuable clues about potential toxicological endpoints.

  • Antiproliferative and Cytotoxic Effects: A common finding for many imidazo[1,2-b]pyridazine derivatives is their potent antiproliferative activity against various cancer cell lines.[3][5] For instance, certain derivatives have shown nanomolar efficacy in inhibiting the growth of multiple myeloma and lung cancer cells.[3][5] This inherent cytotoxicity, while desirable in an oncological context, necessitates careful evaluation in non-cancerous cells to determine the therapeutic window.

  • Induction of Apoptosis: Some substituted imidazo[1,2-b]pyridazines have been shown to induce apoptosis, or programmed cell death. One study on a 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivative (compound 5h) demonstrated the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, in a human neuroblastoma cell line.[6]

  • Mitochondrial Stress: The same study also indicated that certain derivatives can lead to mitochondrial stress, characterized by reduced cellular ATP levels and the activation of adenosine monophosphate-activated protein kinase (AMPK).[6]

  • Genotoxicity: Studies on other imidazo-based heterocyclic derivatives have revealed a potential for DNA damage. For example, some imidazo-pyrazine and imidazo-pyridine compounds were found to cause DNA fragmentation in HCT-116 and CT-26 cells at a concentration of 50 µM.[7] This highlights the importance of assessing the genotoxic potential of 2,6-dimethylimidazo[1,2-b]pyridazine.

  • Organ-Specific Toxicity In Vivo: While this guide focuses on in vitro methods, it is noteworthy that in vivo studies of some imidazo-based compounds have suggested potential for hepatotoxicity and spleen toxicity at higher doses.[7] This underscores the need to include cell lines from relevant organs (e.g., hepatocytes) in the in vitro assessment.

These findings from related compounds suggest that a thorough in vitro toxicity profile for 2,6-dimethylimidazo[1,2-b]pyridazine should investigate cytotoxicity, the mechanism of cell death (apoptosis vs. necrosis), mitochondrial function, and genotoxicity.

A Multi-Tiered Strategy for In Vitro Toxicity Profiling

A hierarchical approach is recommended to build a comprehensive toxicity profile, starting with broad cytotoxicity screening and progressing to more detailed mechanistic and genotoxicity assays.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range at which 2,6-dimethylimidazo[1,2-b]pyridazine exerts cytotoxic effects on various mammalian cell types.

3.1.1. Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful toxicity assessment. A panel of cell lines representing different organs and metabolic capacities should be used. Recommended cell lines include:

  • Hepatocytes (e.g., HepG2, primary human hepatocytes): The liver is a primary site of drug metabolism and is often susceptible to drug-induced injury.

  • Renal Cells (e.g., HEK293, HK-2): The kidneys are crucial for drug excretion, making them another common target for toxicity.

  • Neuronal Cells (e.g., SH-SY5Y): Given that some imidazo[1,2-b]pyridazine derivatives have been investigated for neurological applications, assessing neurotoxicity is prudent.[6]

  • Cardiomyocytes (e.g., AC16, iPSC-derived cardiomyocytes): To screen for potential cardiotoxicity.

  • A non-cancerous, rapidly dividing cell line (e.g., NIH-3T3): To assess general cytotoxicity.

3.1.2. Experimental Protocols

A. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2,6-dimethylimidazo[1,2-b]pyridazine in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

B. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

3.1.3. Data Presentation and Interpretation

The quantitative data from these assays should be summarized in a table for easy comparison of IC₅₀ values across different cell lines and time points.

Cell LineAssay24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)
HepG2MTT[Value][Value][Value]
HEK293MTT[Value][Value][Value]
SH-SY5YMTT[Value][Value][Value]
HepG2LDH[Value][Value][Value]
HEK293LDH[Value][Value][Value]
SH-SY5YLDH[Value][Value][Value]

A significant decrease in the MTT signal indicates a reduction in metabolic activity, which could be due to either cell death or inhibition of proliferation. A significant increase in LDH release points towards a loss of membrane integrity and necrosis.

Tier 2: Elucidating the Mechanism of Cell Death

Once the cytotoxic concentration range is established, the next step is to understand how the compound is killing the cells. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

3.2.1. Experimental Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is the gold standard for differentiating between apoptotic and necrotic cells.

  • Annexin V-FITC: Binds to phosphatidylserine, which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Protocol: Annexin V-FITC/PI Staining

  • Cell Seeding and Treatment: Plate cells in a 6-well plate and treat with 2,6-dimethylimidazo[1,2-b]pyridazine at concentrations around the IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

3.2.2. Visualization of Experimental Workflow

G cluster_tier1 Tier 1: Cytotoxicity Assessment cluster_tier2 Tier 2: Mechanism of Cell Death cluster_tier3 Tier 3: Genotoxicity Assessment T1_Start Select Mammalian Cell Lines T1_Treat Treat with 2,6-dimethylimidazo[1,2-b]pyridazine (24, 48, 72h) T1_Start->T1_Treat T1_MTT MTT Assay (Metabolic Activity) T1_Treat->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Treat->T1_LDH T1_End Determine IC₅₀ Values T1_MTT->T1_End T1_LDH->T1_End T2_Start Treat Cells at IC₅₀ Concentration T1_End->T2_Start Inform Dose Selection T2_Annexin Annexin V-FITC/PI Staining T2_Start->T2_Annexin T2_Flow Flow Cytometry Analysis T2_Annexin->T2_Flow T2_End Quantify Apoptosis vs. Necrosis T2_Flow->T2_End T3_Start Treat Cells at Sub-lethal Doses T2_End->T3_Start Inform Dose Selection T3_Comet Comet Assay (DNA Strand Breaks) T3_Start->T3_Comet T3_Micro Micronucleus Assay (Chromosomal Damage) T3_Start->T3_Micro T3_End Assess Genotoxic Potential T3_Comet->T3_End T3_Micro->T3_End

Caption: A multi-tiered workflow for in vitro toxicity profiling.

Tier 3: Genotoxicity Assessment

Genotoxicity assays are crucial to evaluate the potential of a compound to damage genetic material, which can lead to mutations and carcinogenesis. These assays should be conducted at sub-lethal concentrations to ensure that the observed effects are not a secondary consequence of cytotoxicity.

3.3.1. Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol: Comet Assay

  • Cell Treatment: Treat cells with sub-lethal concentrations of 2,6-dimethylimidazo[1,2-b]pyridazine for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Embed the treated cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA as a "nucleoid."

  • DNA Unwinding: Incubate the slides in an alkaline buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage by measuring parameters such as tail length and tail moment.

3.3.2. Potential Signaling Pathway Involvement

Based on the known mechanisms of related kinase inhibitors, a potential pathway for toxicity could involve the inhibition of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, which has been implicated in the context of other imidazo[1,2-b]pyridazine derivatives.[8]

G Compound 2,6-dimethylimidazo[1,2-b]pyridazine Kinase Pro-survival Kinase (e.g., PI3K, AKT, mTOR) Compound->Kinase Inhibition Apoptosis Apoptosis Kinase->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes

Caption: Hypothetical signaling pathway for compound-induced toxicity.

Synthesizing the In Vitro Toxicity Profile

The culmination of this multi-tiered approach is a comprehensive in vitro toxicity profile for 2,6-dimethylimidazo[1,2-b]pyridazine. This profile should integrate all the experimental findings to provide a holistic view of the compound's safety at the cellular level.

The final report should include:

  • A summary of the compound's cytotoxicity across a panel of mammalian cell lines, with clear IC₅₀ values.

  • A definitive statement on the primary mechanism of cell death (apoptosis, necrosis, or a combination) at cytotoxic concentrations.

  • An assessment of the compound's genotoxic potential , including its ability to induce DNA strand breaks or chromosomal damage.

  • A risk assessment that considers the therapeutic indication of the compound. For example, a higher level of cytotoxicity may be acceptable for an anticancer agent compared to a drug intended for chronic use.

This detailed profile will be an invaluable resource for making informed decisions in the drug development process, guiding lead optimization, and designing subsequent in vivo toxicological studies.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC.
  • Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
  • Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed.
  • Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32. PMC.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. PMC.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. MDPI.
  • Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI.
  • Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof.
  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Publishing.
  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ScienceDirect.

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Multifaceted Platform for Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a complex, multifactorial pathology that has thwarted the development of effective disease-modifying therapies. The traditional "one-target, one-drug" paradigm has proven insufficient, creating a critical need for innovative chemical scaffolds capable of engaging multiple pathological pathways simultaneously. This guide provides a comprehensive technical overview of the imidazo[1,2-b]pyridazine core, a privileged heterocyclic structure that has emerged as a remarkably versatile and potent platform for developing multi-target-directed ligands (MTDLs) against Alzheimer's disease. We will dissect the scaffold's role in targeting key drivers of AD pathology—including tau hyperphosphorylation via Glycogen Synthase Kinase-3β (GSK-3β) inhibition, amyloid-beta (Aβ) plaque accumulation, and cholinergic deficits—providing field-proven insights into the rationale behind experimental design, detailed protocols for lead compound validation, and a forward-looking perspective on its therapeutic potential.

The Rationale for a Multi-Target Approach in Alzheimer's Disease

Alzheimer's disease is a neurodegenerative disorder defined by two primary pathological hallmarks: the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1][2] These pathologies trigger a cascade of downstream events, including synaptic dysfunction, neuroinflammation, and widespread neuronal loss, culminating in progressive cognitive decline.[3][4] The intricate interplay between these pathways necessitates therapeutic strategies that can address the disease's complexity. Multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets, represent a highly promising approach to tackling AD.[5] The imidazo[1,2-b]pyridazine scaffold has distinguished itself as an exceptional starting point for MTDL design due to its synthetic tractability and its inherent ability to be functionalized to interact with diverse biological targets implicated in AD.

The Imidazo[1,2-b]pyridazine Scaffold: Synthesis and Properties

The imidazo[1,2-b]pyridazine is a fused bicyclic heteroaromatic system. Its chemical architecture provides a rigid and planar core, which is often advantageous for fitting into the active sites of enzymes. Key positions on the scaffold (notably the 2-, 3-, and 6-positions) are amenable to substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The most common and efficient synthesis involves a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[1][6] The presence of a halogen on the pyridazine ring is crucial for directing the alkylation and ensuring a good yield of the desired bicyclic product.[1][6] This robust synthetic route allows for the generation of diverse compound libraries for screening.

Imidazo_Scaffold cluster_scaffold Imidazo[1,2-b]pyridazine Core cluster_nodes Key Substitution Points core R2 R2 Position (Target Affinity/Selectivity) core->R2 2 R6 R6 Position (Solubility/PK Properties) core->R6 6 R3 R3 Position (Modulates Electron Density) core->R3 3

Core structure and key modification sites of the imidazo[1,2-b]pyridazine scaffold.

Key Molecular Targets in Alzheimer's Disease

The versatility of the imidazo[1,2-b]pyridazine scaffold is best illustrated by its demonstrated activity against several high-value targets in AD drug discovery.

Target: Glycogen Synthase Kinase-3β (GSK-3β) – Mitigating Tau Pathology

Scientific Rationale: GSK-3β is a serine/threonine kinase that is a primary driver of tau hyperphosphorylation.[7] In a healthy brain, tau protein stabilizes microtubules, essential components of the neuronal cytoskeleton. In AD, overactive GSK-3β excessively phosphorylates tau, causing it to detach from microtubules and aggregate into NFTs, which are directly correlated with neurodegeneration and cognitive decline.[2][8][9] Therefore, inhibiting GSK-3β is a key therapeutic strategy to prevent NFT formation and halt disease progression.[7][10]

Imidazo[1,2-b]pyridazine as GSK-3β Inhibitors: Structure-activity relationship (SAR) studies have successfully identified potent imidazo[1,2-b]pyridazine-based GSK-3β inhibitors.[2][11] X-ray crystallography has revealed that the scaffold acts as a hinge-binder in the ATP-binding pocket of the enzyme. The nitrogen in the six-membered ring and substituents at the 3-position form critical hydrogen bonds with hinge-region residues like Val135, anchoring the molecule.[2] Modifications at other positions are then used to enhance potency and selectivity.

GSK3B_Pathway GSK3B_active Active GSK-3β pTau Hyperphosphorylated Tau (p-Tau) GSK3B_active->pTau Phosphorylation Imidazo Imidazo[1,2-b]pyridazine Inhibitor Imidazo->GSK3B_active Inhibition Tau Tau Protein (on Microtubule) Microtubule Stable Microtubule Tau->Microtubule Stabilizes Disassembly Microtubule Disassembly Tau->Disassembly pTau->Tau Dissociation from Microtubule NFT Neurofibrillary Tangles (NFTs) (Neurotoxicity) pTau->NFT Aggregation Microtubule->Disassembly Destabilization Drug_Discovery_Workflow Synthesis Scaffold Synthesis & Library Generation InVitro In Vitro Screening (GSK-3β, Aβ, AChE assays) Synthesis->InVitro SAR Lead Identification & SAR Optimization InVitro->SAR SAR->InVitro Feedback Loop PK Pharmacokinetic Studies (ADME, Brain Penetrance) SAR->PK InVivo In Vivo Efficacy Study (3xTg-AD Mouse Model) PK->InVivo Biomarker Biomarker Analysis (p-Tau levels in brain tissue) InVivo->Biomarker

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 2,6-Dimethylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: This document details the mechanistic rationale, optimized synthetic protocol, and analytical validation for the construction of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold—a privileged bicyclic heteroaromatic pharmacophore utilized in the development of neutral sphingomyelinase 2 (nSMase2) inhibitors[1] and antituberculosis agents[2].

Mechanistic Rationale and Pathway Design

The synthesis of imidazo[1,2-b]pyridazines typically relies on a Chichibabin-type bimolecular condensation between a 3-aminopyridazine derivative and an α -haloketone[3][4]. For the target compound, 2,6-dimethylimidazo[1,2-b]pyridazine, the precursors are 3-amino-6-methylpyridazine and chloroacetone (1-chloro-2-propanone).

Causality in Reaction Design:

  • Regioselectivity: The initial step is an SN​2 nucleophilic attack. The endocyclic nitrogen (N-2) of the pyridazine ring is more nucleophilic than the exocyclic primary amine due to the electron-donating effect of the adjacent amino group and the overall electronics of the diazine system. Alkylation occurs primarily at N-2, forming an intermediate iminium salt.

  • Cyclization: Subsequent intramolecular condensation occurs between the exocyclic amine and the ketone carbonyl, followed by dehydration to establish the fully conjugated, aromatic imidazo[1,2-b]pyridazine core.

  • Acid Scavenging: The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will protonate the unreacted 3-amino-6-methylpyridazine, drastically reducing its nucleophilicity and stalling the reaction. A mild inorganic base (e.g., NaHCO3​ ) is introduced to act as an acid scavenger, driving the reaction to completion.

G N1 3-Amino-6-methylpyridazine (Nucleophile) N3 N-Alkylation Intermediate (Pyridinium Salt) N1->N3 SN2 Attack at N-2 N2 Chloroacetone (Electrophile) N2->N3 N4 Intramolecular Cyclization (Hemiaminal Formation) N3->N4 Base-promoted ring closure N5 2,6-Dimethylimidazo[1,2-b]pyridazine (Target Scaffold) N4->N5 Dehydration (-H2O)

Mechanistic workflow of the Chichibabin-type cyclization to form the imidazo[1,2-b]pyridazine core.

Materials and Stoichiometry

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. A slight excess (1.2 equivalents) of the volatile α -haloketone is used to ensure complete conversion of the pyridazine starting material.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Amino-6-methylpyridazine Primary Substrate109.131.01.09 g (10.0 mmol)
Chloroacetone Alkylating Agent92.521.21.11 g (12.0 mmol)
Sodium Bicarbonate ( NaHCO3​ ) Acid Scavenger84.011.51.26 g (15.0 mmol)
Ethanol (Absolute) Solvent46.07N/A25.0 mL
Dichloromethane (DCM) Extraction Solvent84.93N/A3 x 20 mL
Brine WashN/AN/A20.0 mL
Anhydrous Na2​SO4​ Drying Agent142.04N/AAs needed

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure the operator can verify the success of intermediate states before proceeding.

Phase 1: Reaction Assembly and Reflux
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-6-methylpyridazine (1.09 g, 10.0 mmol) and absolute ethanol (25 mL). Stir at ambient temperature until complete dissolution is achieved.

  • Base Addition: Add finely powdered sodium bicarbonate (1.26 g, 15.0 mmol) to the solution. Note: The suspension will remain heterogeneous.

  • Electrophile Introduction: Equip the flask with a reflux condenser. Dropwise, add chloroacetone (1.11 g, ~0.95 mL, 12.0 mmol) via syringe directly into the stirring mixture.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath set to 85 °C. Reflux the mixture under a nitrogen atmosphere for 12–16 hours.

  • In-Process Control (TLC): After 12 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in DCM.

    • Validation: The starting material (lower Rf​ ) should be consumed, replaced by a new, highly UV-active spot (higher Rf​ ) corresponding to the fused bicyclic product. If starting material persists, continue refluxing for an additional 4 hours.

Phase 2: Workup and Extraction
  • Quenching: Remove the flask from the oil bath and allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the ethanol.

  • Phase Separation: Suspend the resulting crude residue in distilled water (30 mL) to dissolve inorganic salts. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL) to remove residual moisture and water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,6-dimethylimidazo[1,2-b]pyridazine as a dark solid.

Phase 3: Purification
  • Flash Column Chromatography: Load the crude material onto a silica gel column. Elute using a gradient of Ethyl Acetate in Hexanes (typically 30% to 70% EtOAc).

  • Fraction Collection: Collect the fractions containing the pure product (identified via TLC). Evaporate the solvent to afford the target compound as an off-white to pale yellow crystalline solid. Expected yield: 65–75% (0.95 – 1.10 g).

Analytical Validation Standards

To establish trustworthiness and confirm the structural integrity of the synthesized scaffold, the isolated product must be validated against the following analytical benchmarks:

  • LC-MS (ESI+): The mass spectrum must confirm the molecular weight.

    • Expected: [M+H]+ peak at m/z 148.1.

  • 1 H NMR (400 MHz, CDCl3​ ): The proton NMR validates the regiochemistry of the cyclization.

    • Expected Signals: A distinct singlet for the imidazole proton (C-3) around δ 7.6–7.8 ppm. Two doublets (AB spin system) for the pyridazine ring protons (C-7 and C-8) around δ 6.8 and 7.8 ppm with a coupling constant ( J ) characteristic of ortho-coupling (~9 Hz). Two distinct methyl singlets integrating to 3H each at ~2.4 ppm and ~2.5 ppm.

  • Purity: >95% as determined by High-Performance Liquid Chromatography (HPLC) using UV detection at 254 nm.

References

  • [2] Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. NIH.gov. Available at:

  • [3] Synthesis of Imidazo[1,2-a]pyridines via Near UV Light-Induced Cyclization of Azirinylpyridinium Salts. The Journal of Organic Chemistry - ACS Publications. Available at:

  • [1] Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease. NIH.gov. Available at:

  • [4] Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency. Journal of Medicinal Chemistry - ACS Publications. Available at:

Sources

EDC-mediated coupling of 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: EDC-Mediated Amide Coupling of 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic Acid in Drug Discovery

Contextualizing the Heterocyclic Scaffold

The imidazo[1,2-b]pyridazine core is a highly privileged bicyclic scaffold in modern medicinal chemistry. Due to its favorable physicochemical properties and ability to act as a potent hydrogen bond acceptor, it is frequently embedded in the architecture of advanced kinase inhibitors, including those targeting PI3K, TYK2, and ROCK [3]. Specifically, 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid serves as a critical vector for library diversification. The methyl groups enhance lipophilicity and dictate the dihedral angle of the resulting amide bond, optimizing the molecule's fit within tight hydrophobic kinase pockets.

However, the 2-methyl group introduces localized steric hindrance around the 3-carboxylic acid. This structural feature necessitates a highly optimized, kinetically driven coupling strategy to form amide bonds efficiently without succumbing to competitive side reactions.

Mechanistic Grounding: The Causality of Reagent Selection

To overcome the steric bulk of the 2,6-dimethyl substituted core, standard carbodiimide chemistry must be carefully tuned. The selection of EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) coupled with HOBt (1-Hydroxybenzotriazole) is the field-proven standard for this transformation [1].

  • The Role of EDC·HCl: EDC activates the sterically hindered carboxylic acid to form an O-acylisourea intermediate. Unlike DCC (N,N'-Dicyclohexylcarbodiimide), which generates an insoluble urea byproduct that complicates purification, EDC generates a water-soluble urea. This allows the byproduct to be cleanly partitioned into the aqueous phase during standard liquid-liquid extraction.

  • The Causality of HOBt Addition: The O-acylisourea intermediate is highly reactive but kinetically unstable. Because the 2-methyl group sterically impedes the incoming amine nucleophile, the O-acylisourea has enough residence time to undergo an irreversible 1,3-O-to-N shift, forming a dead-end N-acylurea. HOBt acts as a superior nucleophile that rapidly attacks the O-acylisourea before this rearrangement can occur, generating a stable, yet highly electrophilic, OBt active ester [1].

  • The Function of DIPEA: N,N-Diisopropylethylamine (DIPEA) is utilized to deprotonate the carboxylic acid (facilitating initial EDC attack) and to liberate the amine nucleophile from any salt forms. Its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Workflow Visualization

Mechanism Acid 2,6-Dimethylimidazo[1,2-b] pyridazine-3-carboxylic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC (Activation) EDC EDC·HCl EDC->O_Acyl ActiveEster OBt Active Ester O_Acyl->ActiveEster + HOBt (Rearrangement Prevention) HOBt HOBt Additive HOBt->ActiveEster Amide Target Amide Product ActiveEster->Amide + Amine (Aminolysis) Urea Water-Soluble Urea Byproduct ActiveEster->Urea Byproduct Release Amine Amine Nucleophile Amine->Amide

EDC/HOBt-mediated amide coupling mechanism for sterically hindered carboxylic acids.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed for a 1.0 mmol scale synthesis and incorporates built-in validation steps to ensure mechanistic integrity.

Materials Required:

  • 2,6-Dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid (1.0 mmol, 1.0 eq)

  • Primary or Secondary Amine (1.1 mmol, 1.1 eq)

  • EDC·HCl (1.5 mmol, 1.5 eq)

  • HOBt hydrate (1.2 mmol, 1.2 eq)

  • DIPEA (3.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Pre-Activation Phase: In an oven-dried round-bottom flask purged with nitrogen, dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses thermal degradation of the transient O-acylisourea and maximizes the yield of the OBt ester.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) in one portion. Stir at 0 °C for 15 minutes, then allow the mixture to warm to room temperature for 30 minutes.

    • Self-Validation Step: Withdraw a 5 µL aliquot and quench it in 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester mass confirms that the active OBt ester has successfully formed and is ready for aminolysis.

  • Aminolysis: Once pre-activation is validated, add the amine nucleophile (1.1 eq) dropwise. Stir the reaction at room temperature for 8–12 hours.

  • Reaction Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (30 mL). Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 15 mL) — Causality: Neutralizes and removes excess unreacted carboxylic acid and HOBt.

    • 1M aqueous HCl (1 × 15 mL) — Causality: Protonates and removes unreacted aliphatic amines. (Note: Skip this step if the target amide contains basic nitrogen centers sensitive to protonation).

    • Brine (2 × 15 mL) — Causality: Pulls residual DMF and the water-soluble EDC-urea byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (typically using a DCM/MeOH gradient) to afford the pure amide.

Quantitative Data: Condition Optimization

The steric environment of the 2,6-dimethylimidazo[1,2-b]pyridazine core makes the choice of additive and base critical, especially when coupling with electron-deficient anilines [2]. The table below summarizes the optimization of coupling conditions using 4-fluoroaniline as a model nucleophile.

EntryActivating Agent (1.5 eq)Additive (1.2 eq)Base (3.0 eq)SolventTime (h)Isolated Yield (%)
1EDC·HClNoneDIPEADMF1234% (High N-acylurea)
2EDC·HClHOBtDIPEADMF1282%
3EDC·HClHOAtDIPEADMF891%
4EDC·HClHOBt + DMAP (0.1 eq)DIPEADMF889%
5HATUNoneDIPEADMF494%

Table 1: Optimization of coupling conditions for 2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxylic acid with 4-fluoroaniline. Note that while HATU (Entry 5) provides the highest yield, EDC/HOAt (Entry 3) offers a highly comparable yield with significantly easier byproduct removal.

Troubleshooting & Field-Proven Insights

  • Sluggish Reactions with Anilines: If coupling an electron-deficient amine (e.g., heavily fluorinated anilines), standard HOBt may result in stalled reactions. Swapping HOBt for HOAt (1-Hydroxy-7-azabenzotriazole) increases the electrophilicity of the active ester due to the neighboring group effect of the pyridine nitrogen in HOAt. Alternatively, adding a catalytic amount of DMAP (0.1 eq) acts as an acyl transfer agent, significantly accelerating the reaction [2].

  • Premature Hydrolysis: The OBt active ester is susceptible to hydrolysis if wet solvents are used. Always utilize anhydrous DMF or NMP. If the LC-MS validation step shows the starting mass of the carboxylic acid rather than the methyl ester, moisture contamination is the likely culprit.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). Available at: [Link]

  • Substituted isoquinolin-1(2h)-one compounds and their use as phosphoinositide 3-kinase (pi3k) inhibitors. Google Patents (CA2870087A1).

Preparation and Functionalization of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine Intermediates: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heteroaromatic core in modern drug discovery. It is prominently featured in neutral sphingomyelinase 2 (nSMase2) inhibitors for Alzheimer's disease[1], phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ) inhibitors for broad-spectrum antivirals[2], and various kinase inhibitors (e.g., Mps1, FGFR3) for oncology.

Within this chemical space, 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine (CAS: 1936097-79-8) serves as a critical, highly versatile intermediate. The 2,6-dimethyl substitutions provide a favorable steric profile and metabolic stability, while the 3-iodo position acts as an orthogonal, highly reactive handle for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi couplings) to generate complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Causality: The "Why" Behind the Chemistry

As a self-validating system, the synthesis of this intermediate must be understood at the mechanistic level to troubleshoot and optimize yields effectively.

Step 1: Bicyclic Core Formation (Condensation)

The core is assembled via the condensation of 3-amino-6-methylpyridazine with an α -haloketone (1-bromo-2-propanone).

  • Regioselectivity & Nucleophilicity: The ring nitrogen (N1) of the 3-aminopyridazine is the most nucleophilic site. Alkylation occurs preferentially at N1 rather than the exocyclic primary amine. Following this initial S N​ 2 attack, the exocyclic amine cyclizes onto the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring.

  • Reagent Selection: Bromoacetone is strictly preferred over chloroacetone. The superior leaving group ability of the bromide ion accelerates the initial alkylation step, allowing the reaction to proceed at lower temperatures or shorter durations, thereby minimizing the thermal degradation of the heteroaromatic amine.

  • Buffer System: Sodium bicarbonate (NaHCO 3​ ) is utilized as a mild base to neutralize the generated HBr without inducing unwanted side reactions (such as aldol condensation of the haloketone).

Step 2: Regioselective Electrophilic Iodination

The functionalization of the core utilizes N-iodosuccinimide (NIS) to install the iodine atom.

  • Electronic Directing Effects: The C-3 position of the imidazo[1,2-b]pyridazine core is highly electron-rich (highest HOMO coefficient), making it the kinetically and thermodynamically favored site for Electrophilic Aromatic Substitution (S E​ Ar).

  • Controlled Electrophilicity: NIS is selected over elemental iodine (I 2​ ) because it provides a mild, controlled release of the iodonium ion (I + ). This prevents oxidative degradation of the core and avoids polyhalogenation.

  • Solvent Dynamics: Polar aprotic solvents (such as DMF or MeCN) are chosen to stabilize the polarized Wheland intermediate during the transition state of the S E​ Ar mechanism.

Workflow & Mechanistic Visualizations

SynthesisWorkflow A 3-Amino-6-methylpyridazine + Bromoacetone B 2,6-Dimethylimidazo [1,2-b]pyridazine A->B Cyclization (NaHCO3, Heat) C 3-Iodo-2,6-dimethylimidazo [1,2-b]pyridazine B->C Iodination (NIS, DMF) D Cross-Coupling (Suzuki, Sonogashira) C->D Pd-Catalysis (R-B(OH)2) E Target APIs (e.g., nSMase2 / PI4K Inhibitors) D->E Late-Stage Functionalization

Caption: End-to-end synthetic workflow from raw materials to final API functionalization.

SEArMechanism N1 Imidazo[1,2-b]pyridazine Core N2 Electrophilic Attack at C-3 (Highest HOMO) N1->N2 + NIS (I+) N3 Wheland Intermediate (Resonance Stabilized) N2->N3 N4 Rearomatization (Loss of H+) N3->N4 - Succinimide N5 3-Iodo-2,6-dimethylimidazo [1,2-b]pyridazine N4->N5

Caption: Mechanism of regioselective S_EAr iodination at the C-3 position.

Quantitative Reaction Optimization Data

The following tables summarize the empirical data driving the protocol design, ensuring maximum yield and purity.

Table 1: Optimization of Bicyclic Core Condensation (Step 1)

α -HaloketoneBaseSolventTemp (°C)Time (h)Yield (%)Observation / Causality
1-Chloro-2-propanoneNaHCO 3​ EtOH801645Sluggish S N​ 2; SM degradation observed.
1-Bromo-2-propanoneNoneDMF100452HBr accumulation caused side reactions.
1-Bromo-2-propanoneK 2​ CO 3​ MeCN80668Stronger base caused minor aldol byproducts.
1-Bromo-2-propanone NaHCO 3​ EtOH 80 5 88 Optimal; clean conversion, easy workup.

Table 2: Optimization of C-3 Iodination Conditions (Step 2)

Iodinating AgentSolventTemp (°C)Time (h)Yield (%)Observation / Causality
I 2​ / Na 2​ CO 3​ DCM252441Incomplete conversion; poor electrophilicity.
I 2​ / Ag 2​ SO 4​ EtOH251265Good conversion but tedious silver salt removal.
NISMeCN0 to 25485Clean conversion; high purity profile.
NIS DMF 0 to 25 2 94 Optimal; highest solubility and reaction rate.

Experimental Protocols

Protocol A: Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine

This protocol establishes the bicyclic heteroaromatic core.

Reagents & Materials:

  • 3-Amino-6-methylpyridazine: 10.0 g (91.6 mmol, 1.0 eq)

  • 1-Bromo-2-propanone (Bromoacetone): 15.0 g (109.9 mmol, 1.2 eq)

  • Sodium bicarbonate (NaHCO 3​ ): 15.4 g (183.2 mmol, 2.0 eq)

  • Ethanol (Absolute): 100 mL

Step-by-Step Methodology:

  • Initialization: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-amino-6-methylpyridazine (10.0 g) and absolute ethanol (100 mL).

  • Base Addition: Add NaHCO 3​ (15.4 g) to the stirring suspension.

  • Alkylation/Cyclization: Dropwise, add 1-bromo-2-propanone (15.0 g) over 15 minutes at room temperature.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 5 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting material spot ( Rf​≈0.2 ) should disappear, replaced by a new fluorescent spot ( Rf​≈0.5 ).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Partition the residue between Ethyl Acetate (150 mL) and Distilled Water (100 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional Ethyl Acetate (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH) to afford 2,6-dimethylimidazo[1,2-b]pyridazine as a pale yellow solid.

  • Self-Validation: 1 H NMR will show a highly deshielded singlet at 7.8 ppm, corresponding to the C3-H of the imidazole ring, confirming successful cyclization.

Protocol B: Synthesis of 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine

This protocol installs the iodine handle for late-stage cross-coupling [1, 2].

Reagents & Materials:

  • 2,6-Dimethylimidazo[1,2-b]pyridazine: 10.0 g (67.9 mmol, 1.0 eq)

  • N-Iodosuccinimide (NIS): 16.8 g (74.7 mmol, 1.1 eq)

  • N,N-Dimethylformamide (DMF, anhydrous): 80 mL

  • 10% Aqueous Sodium Thiosulfate (Na 2​ S 2​ O 3​ ): 100 mL

Step-by-Step Methodology:

  • Initialization: Dissolve 2,6-dimethylimidazo[1,2-b]pyridazine (10.0 g) in anhydrous DMF (80 mL) in a 250 mL round-bottom flask under an argon atmosphere.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the initial exothermic S E​ Ar reaction and prevent off-target halogenation.

  • Electrophile Addition: Add NIS (16.8 g) portion-wise over 20 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Analyze via LC-MS. The mass peak of the starting material ( m/z 148[M+H] + ) should be completely consumed and replaced by the product peak ( m/z 274[M+H] + ).

  • Quenching: Pour the reaction mixture into ice-cold 10% aqueous Na 2​ S 2​ O 3​ (100 mL) while stirring vigorously. This neutralizes any unreacted iodonium species and reduces trace I 2​ , preventing product discoloration.

  • Isolation: The product will precipitate as a solid. Stir for 30 minutes, then collect the solid via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 50 mL) to remove DMF and succinimide byproducts.

  • Drying & Validation: Dry the solid in a vacuum oven at 45 °C overnight to afford 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine as an off-white to pale brown powder. 1 H NMR validation will confirm the complete disappearance of the C3-H singlet at 7.8 ppm.

References

  • Šála, M., Hollinger, K. R., Thomas, A. G., et al. "Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease." Journal of Medicinal Chemistry, 2020, 63(11), 6028-6056. URL:[Link]

  • Mejdrová, I., Chalupská, D., Kögler, M., et al. "Highly Selective Phosphatidylinositol 4-Kinase IIIβ Inhibitors and Structural Insight into Their Mode of Action." Journal of Medicinal Chemistry, 2015, 58(9), 3767-3793. URL:[Link]

Formulation of 2,6-dimethylimidazo[1,2-b]pyridazine in DMSO-Based Vehicles for In Vivo Preclinical Studies

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scientific Community

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including the kinase inhibitor ponatinib.[1][2] A common challenge in the preclinical evaluation of these heterocyclic compounds, including 2,6-dimethylimidazo[1,2-b]pyridazine, is their characteristically low aqueous solubility.[3] Dimethyl sulfoxide (DMSO) is frequently employed as a powerful solvent to overcome this hurdle; however, it is not an inert vehicle and can exert a range of biological effects that may confound experimental results.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic formulation of 2,6-dimethylimidazo[1,2-b]pyridazine for in vivo studies. It moves beyond a simple recitation of steps to explain the causality behind formulation choices, emphasizing pre-formulation assessment, the development of robust co-solvent systems to minimize DMSO exposure, and the critical importance of appropriate vehicle controls. Our objective is to equip researchers with the knowledge to develop safe, stable, and effective formulations, thereby ensuring the generation of reliable and reproducible preclinical data.

Part I: Foundational Principles & Pre-formulation Assessment

The Imidazo[1,2-b]pyridazine Scaffold: A Profile

The 2,6-dimethylimidazo[1,2-b]pyridazine belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[1] This scaffold's structural rigidity and capacity for diverse substitutions allow it to interact with a wide array of biological targets, leading to its exploration for anticancer, anti-inflammatory, and antiviral applications.[1][2][6]

A key physicochemical characteristic of many such aromatic, multi-ring systems is poor water solubility. This is a direct consequence of their crystalline structure and lipophilic nature, which makes dissolution in aqueous physiological fluids challenging. Therefore, a successful in vivo study hinges on the creation of a formulation that can deliver the compound to the target site in a bioavailable form. NMR studies of related compounds frequently utilize deuterated DMSO (DMSO-d6), confirming its effectiveness as a solubilizing agent for this chemical class.[7][8][9]

The Double-Edged Sword: DMSO as an In Vivo Vehicle

DMSO is a universal, aprotic solvent prized for its ability to dissolve a vast range of poorly soluble compounds, making it a cornerstone of drug discovery screening.[10] However, its utility must be balanced with a thorough understanding of its inherent biological activity. When used as a vehicle, especially at high concentrations, DMSO is far from inert.

Key Considerations for DMSO Use:

  • Intrinsic Pharmacological Effects: DMSO can exhibit anti-inflammatory, analgesic, and neuroprotective effects, which could mask or falsely enhance the observed activity of the test compound.[5]

  • Toxicity: At high concentrations and doses, DMSO can cause toxicity. Intraperitoneal (IP) administration of 100% DMSO in mice has been shown to cause significant motor impairment and neurotoxicity.[4][11] Lethal oral doses in rodents can lead to restlessness, coma, and death.[12]

  • Membrane Permeation: DMSO is known to increase the permeability of biological membranes, including the blood-brain barrier.[13] This can alter the distribution of the test compound, potentially leading it to tissues it would not normally reach and enhancing its toxicity.[14][15][16]

  • Cellular Stress: Even at concentrations used in cell culture (<0.5%), DMSO can induce cellular stress and affect gene expression, underscoring its potential to influence biological systems.[17]

Due to these factors, the guiding principle for in vivo studies is to use the lowest possible concentration and dose of DMSO that maintains the compound in solution.

ParameterSpeciesRouteValueKey ObservationsReference
Acute Oral LD50 Rat, MouseOral> 7,920 mg/kgLow acute oral toxicity.[18]
Acute Dermal LD50 Rat, MouseDermal> 40,000 mg/kgVery low acute dermal toxicity.[18]
Recommended Max Concentration RodentsIP, IV≤ 10% (v/v) Higher concentrations associated with toxicity and irritation.[19]
Recommended Max Dose RodentsIP, IV, Oral≤ 2.2 g/kg Total dose is as critical as concentration.[19]
Observed Neurotoxicity MouseIP100% DMSOCaused significant motor impairment on rotarod test.[4][11]

Table 1: Summary of DMSO toxicological data and in vivo formulation guidelines.

Critical First Step: Empirical Solubility & Stability Assessment

Since detailed public solubility data for 2,6-dimethylimidazo[1,2-b]pyridazine is not available, the first experimental step is to determine its solubility empirically. This data is foundational for all subsequent formulation development.

Protocol 1: Approximate Solubility Determination in 100% DMSO

  • Preparation: Weigh out approximately 5-10 mg of 2,6-dimethylimidazo[1,2-b]pyridazine into a tared, sterile glass vial.

  • Initial Solubilization: Add a small, precise volume of high-purity, sterile DMSO (e.g., 100 µL).

  • Mixing: Vortex the vial vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if solid remains.

  • Observation: Visually inspect the solution against a light and dark background. If the compound has completely dissolved, it is soluble at or above the current concentration (e.g., 5 mg in 100 µL = 50 mg/mL).

  • Titration: If the compound is fully dissolved, add another small, known amount of the compound and repeat step 3. If undissolved solid remains, add small, precise increments of DMSO (e.g., 10-20 µL at a time), vortexing/sonicating after each addition until the solid is fully dissolved.

  • Calculation: Record the total mass of compound and the total volume of DMSO required for complete dissolution. This value is your approximate stock solubility.

  • Rationale: This protocol establishes the maximum concentration stock solution you can prepare, which is essential for designing dilutions and co-solvent systems.

Protocol 2: Stock Solution Stability Check

  • Preparation: Prepare a concentrated stock solution of the compound in 100% DMSO based on the solubility data from Protocol 1.

  • Storage: Store the solution under typical experimental conditions (e.g., 4°C, room temperature, protected from light).

  • Observation: Visually inspect the solution for any signs of precipitation or crystallization at set time points (e.g., 1 hr, 4 hrs, 24 hrs, 48 hrs).

  • Rationale: Many compounds can precipitate out of DMSO over time, even at concentrations below their initial solubility limit. This check ensures your stock solution is stable for the duration of your experiment, preventing dosing inaccuracies. It is always best practice to prepare formulations fresh before each experiment.[20]

Part II: Formulation Development & Protocols

Designing the Optimal Vehicle: The Co-Solvent Approach

The goal is to create a formulation that is well-tolerated, stable, and maintains the compound in a soluble state upon administration. A single-solvent system with a high percentage of DMSO is rarely ideal due to toxicity.[4] The most common and effective strategy is a co-solvent system, where DMSO is used to create an initial concentrated stock, which is then diluted with other less toxic, water-miscible vehicles.[21]

Common Co-solvents and Excipients:

  • Polyethylene Glycol (PEG 300/400): A water-miscible polymer that is an excellent co-solvent and is generally well-tolerated at low concentrations.[21]

  • Polysorbate 80 (Tween 80): A non-ionic surfactant that enhances and maintains solubility by preventing precipitation upon dilution in aqueous environments.[21]

  • Saline (0.9% NaCl) / PBS: The primary aqueous diluent used to bring the formulation to its final injectable volume and ensure isotonicity.[21]

The following workflow illustrates the decision-making process for developing a suitable formulation.

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 Finalization A Receive Compound (2,6-dimethylimidazo[1,2-b]pyridazine) B Determine Solubility in 100% DMSO (Protocol 1) A->B C Is solubility sufficient for highest dose (e.g., >20 mg/mL)? B->C D Prepare Concentrated Stock in 100% DMSO C->D Yes K Reformulate: Adjust Co-Solvent Ratios or Add Surfactant (Tween 80) C->K No E Select Co-Solvent System (e.g., PEG 400, Tween 80) D->E F Prepare Test Formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) E->F G Test for Precipitation (Dilute in Saline/PBS) F->G H Precipitation Observed? G->H I Formulation is Validated H->I No H->K Yes J Sterile Filter (0.22 µm) Prepare Fresh for Dosing I->J

Figure 1: Workflow for developing a DMSO-based co-solvent formulation.
Step-by-Step Formulation Protocol for Parenteral Administration

This protocol describes the preparation of a common, well-tolerated vehicle for intraperitoneal (IP) injection: 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) .[20] All steps should be performed in a sterile environment (e.g., a laminar flow hood).

Materials:

  • 2,6-dimethylimidazo[1,2-b]pyridazine powder

  • DMSO, sterile, high-purity (e.g., USP grade)

  • Polyethylene Glycol 400 (PEG 400), sterile

  • 0.9% Sodium Chloride Injection, USP (Sterile Saline)

  • Sterile glass vials

  • Sterile syringes and needles

  • 0.22 µm sterile syringe filter

Protocol 3: Preparation of a 1 mg/mL Dosing Solution

This example calculates for a final concentration of 1 mg/mL in a total volume of 5 mL. Adjust volumes as needed for your specific dose and number of animals.

  • Calculate Required Compound:

    • Target concentration: 1 mg/mL

    • Total volume: 5 mL

    • Mass of compound needed: 1 mg/mL * 5 mL = 5 mg

  • Initial Dissolution (The Critical Step):

    • Weigh 5 mg of 2,6-dimethylimidazo[1,2-b]pyridazine into a sterile glass vial.

    • Add 0.5 mL (10% of final volume) of 100% DMSO .

    • Vortex and/or sonicate until the compound is completely dissolved. Visually confirm that no solid particles remain. This is your concentrated stock.

  • Addition of Co-solvent:

    • Add 2.0 mL (40% of final volume) of PEG 400 to the DMSO solution.

    • Vortex thoroughly for at least 30 seconds. The solution should remain clear.

  • Final Dilution (Slow and Steady):

    • Draw up 2.5 mL (50% of final volume) of sterile saline .

    • Add the saline to the DMSO/PEG mixture dropwise while continuously vortexing . This slow addition is crucial to prevent the compound from precipitating out of the less potent solvent mixture.

  • Final Quality Control:

    • Visually inspect the final 5 mL formulation. It should be a clear, homogenous solution free of any particulates or cloudiness.

    • If the solution is not clear, it is not suitable for injection. Refer to the troubleshooting section.

  • Sterilization:

    • Draw the entire solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, labeled vial. This step is mandatory for all parenteral administration routes to ensure sterility.[19][20]

Part III: In Vivo Administration & Study Design

Best Practices for Administration and Dosing
  • Dosing Volume: The volume administered is critical to animal welfare. For mice, a typical IP injection volume is 10 mL/kg.[13] For a 25g mouse, this corresponds to 0.25 mL. Calculate the concentration of your formulation to ensure the desired dose (in mg/kg) is delivered within this volume.

  • Route Considerations: The described formulation is suitable for IP and oral gavage (PO). For intravenous (IV) administration, further dilution and consideration of potential hemolysis or precipitation in the bloodstream are necessary. IV formulations often require a lower percentage of organic co-solvents.

  • Fresh is Best: Due to the potential for precipitation over time, it is strongly recommended to prepare the final dosing solution fresh on the day of use.[20]

The Indispensable Role of Controls

No in vivo study using a complex vehicle is complete without the proper control groups. The vehicle itself can have biological effects, and these must be accounted for to correctly attribute any observed effects to the test compound.

G cluster_0 Experimental Groups A Experimental Question B Group 1: Treatment A->B C Group 2: Vehicle Control A->C D Group 3: Naive (Optional) A->D E Dosed with: Compound in Vehicle B->E F Dosed with: Vehicle Only (e.g., 10% DMSO / 40% PEG / 50% Saline) C->F G Untreated or Saline Only D->G H Compare Results E->H F->H G->H

Figure 2: A minimal experimental design illustrating the necessary control groups.

The Vehicle Control group is the most important. These animals receive the exact same formulation (e.g., 10% DMSO / 40% PEG 400 / 50% Saline) in the same volume and by the same route as the treatment group, but without the 2,6-dimethylimidazo[1,2-b]pyridazine. This allows you to subtract any background effects caused by the solvent mixture itself.[19]

Troubleshooting Common Formulation Issues
ProblemPotential CauseSuggested Solution(s)
Compound won't dissolve in 100% DMSO. Solubility is lower than anticipated.Re-evaluate the required dose. It may not be feasible to achieve with this compound. Consider particle size reduction (micronization) of the powder.[22]
Precipitation occurs during saline addition. The compound is "crashing out" as solvent polarity increases.1. Slow the rate of saline addition further. 2. Increase the ratio of PEG 400 to saline. 3. Add a surfactant like Tween 80 (e.g., 5%) to the formulation before saline addition to help maintain solubility.[21]
Final formulation is cloudy or has particulates. Incomplete dissolution or precipitation.The formulation is not safe for injection . Do not use. Re-make the formulation, ensuring complete dissolution in the initial DMSO step and slow addition of saline. If the problem persists, reformulation is necessary.
Animals show signs of distress post-injection (e.g., lethargy, ruffled fur). Toxicity from the compound or the vehicle.1. Ensure the DMSO concentration is ≤10% and the total dose is within safe limits. 2. Observe the vehicle control group closely. If they show similar signs, the vehicle is the cause. Reduce the concentration of organic solvents. 3. If only the treatment group shows signs, it is likely compound-related toxicity.

Table 2: Troubleshooting guide for common formulation challenges.

Conclusion

The successful in vivo evaluation of 2,6-dimethylimidazo[1,2-b]pyridazine is critically dependent on a well-designed and carefully executed formulation strategy. While DMSO is an invaluable tool for solubilizing this and other poorly soluble compounds, its potential for toxicity and biological interference necessitates a methodical approach aimed at minimizing its concentration in the final dosing solution. By performing essential pre-formulation solubility checks, employing robust co-solvent systems, and incorporating rigorous vehicle controls into the study design, researchers can mitigate confounding variables and generate high-quality, reliable data. This diligence ensures that the observed biological effects can be confidently attributed to the test compound, paving the way for accurate assessment of its therapeutic potential.

References

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Application Notes & Protocols: Strategic Scaffold-Switching with 2,6-Dimethylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the ability to navigate and optimize chemical space is paramount to successful drug discovery. Scaffold-switching, a key strategy in lead optimization, allows for the generation of novel intellectual property while overcoming challenges associated with existing molecular frameworks, such as poor pharmacokinetic profiles or metabolic liabilities. This document provides an in-depth guide to employing the 2,6-dimethylimidazo[1,2-b]pyridazine core as a privileged scaffold in such strategies. We will detail the rationale behind its use, provide step-by-step synthetic protocols, and present a case study in kinase inhibitor design to illustrate the profound impact of this scaffold-switching approach.

The Imperative of Scaffold-Switching in Drug Discovery

The journey from a hit compound to a clinical candidate is often fraught with challenges. The initial scaffold, while demonstrating target affinity, may possess inherent flaws that preclude its development. These can range from poor solubility and metabolic instability to off-target toxicity and existing patent limitations. Scaffold-switching, or scaffold hopping, is a powerful strategy to address these issues by replacing the core molecular framework of a compound while preserving the essential pharmacophoric elements responsible for biological activity.[1][2]

This approach can be broadly categorized:

  • Heterocycle Replacements: Swapping one heterocyclic core for another to modulate physicochemical properties.

  • Ring Opening/Closure: Altering the flexibility and conformational rigidity of a molecule.

  • Topology-Based Hopping: Utilizing computational methods to identify structurally distinct scaffolds that maintain a similar 3D arrangement of key interaction points.

The goal is to discover a novel chemotype with superior drug-like properties. The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold has emerged as a highly effective replacement core in many such endeavors.[3][4]

The 2,6-Dimethylimidazo[1,2-b]pyridazine Scaffold: A Privileged Core

The imidazo[1,2-b]pyridazine system is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its recurring presence in a multitude of biologically active compounds across various therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] The 2,6-dimethyl substitution pattern offers a unique combination of features that make it particularly attractive for scaffold-switching strategies.

Key Advantages:

  • Improved Physicochemical Properties: The nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which can enhance aqueous solubility compared to more lipophilic carbocyclic systems. The overall scaffold has a favorable balance of lipophilicity and polarity.[5]

  • Metabolic Stability: The fused heterocyclic system is generally robust towards oxidative metabolism. The methyl groups can also shield potential sites of metabolism.

  • Structural Rigidity and Defined Geometry: The planar, rigid nature of the scaffold provides a well-defined vector for the presentation of substituents, which can lead to improved target binding affinity and selectivity.

  • Synthetic Tractability: The scaffold is readily accessible through established synthetic routes, allowing for the efficient generation of analogs for structure-activity relationship (SAR) studies.

  • Bioisosteric Mimicry: The imidazo[1,2-b]pyridazine core can serve as an effective bioisostere for other common scaffolds, such as indoles, purines, and pyrazolo[1,5-a]pyrimidines, mimicking their interactions within a binding pocket while offering a distinct chemical entity.

Synthesis of the 2,6-Dimethylimidazo[1,2-b]pyridazine Core

The following protocols provide a reliable pathway to the synthesis of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, starting from commercially available precursors.

Workflow for Synthesis

A 3-Chloro-6-methylpyridazine B 3-Amino-6-methylpyridazine A->B NH4OH, CuSO4 (Ammonolysis) C 2,6-Dimethylimidazo[1,2-b]pyridazine B->C Chloroacetone, NaHCO3 (Cyclization)

Caption: Synthetic workflow for 2,6-dimethylimidazo[1,2-b]pyridazine.

Protocol 1: Synthesis of 3-Amino-6-methylpyridazine

This protocol details the conversion of 3-chloro-6-methylpyridazine to the key amine intermediate.

Materials:

  • 3-Chloro-6-methylpyridazine

  • Ammonium hydroxide (NH4OH, 30% aqueous solution)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

  • Pressure vessel or sealed tube

Procedure:

  • To a pressure vessel, add 3-chloro-6-methylpyridazine (e.g., 516 mg, 4.0 mmol), ammonium hydroxide (30%, 3 mL), and a catalytic amount of copper(II) sulfate pentahydrate (e.g., 26 mg, 0.2 mmol).[6]

  • Seal the vessel and stir the mixture at 120 °C for 40 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Partition the mixture between ethyl acetate and brine.

  • Separate the layers and extract the aqueous layer five times with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 0-10% methanol in dichloromethane to afford 3-amino-6-methylpyridazine as a white solid.[6]

Expected Yield: ~35-45%

Characterization: The product can be characterized by mass spectrometry, which should show a peak at m/z 109.9 [M+H]+.[6]

Protocol 2: Synthesis of 2,6-Dimethylimidazo[1,2-b]pyridazine

This protocol describes the cyclization of 3-amino-6-methylpyridazine with chloroacetone to form the target scaffold.

Materials:

  • 3-Amino-6-methylpyridazine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO3)

  • Ethanol or a similar suitable solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve 3-amino-6-methylpyridazine (1.0 eq) in ethanol in a round-bottom flask.

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution.

  • Add chloroacetone (1.1-1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • The crude product can be purified by silica gel column chromatography or recrystallization to yield 2,6-dimethylimidazo[1,2-b]pyridazine.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7][8]

Case Study: Scaffold Hopping from Pyrazolo[1,5-a]pyrimidine to Imidazo[1,2-b]pyridazine for FLT3 Kinase Inhibition

A compelling example of the power of this scaffold-switching strategy is found in the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3).[1][2] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a critical therapeutic target.

The Initial Scaffold: A Dead End

In a search for novel FLT3 inhibitors, a series of compounds based on a pyrazolo[1,5-a]pyrimidine scaffold were synthesized. While structurally related to known kinase inhibitors, this series proved to be a disappointment.

  • Poor Potency: The compounds exhibited weak inhibitory activity against the target kinase, with GI50 values largely exceeding 10 µM in cell-based assays.[1][9]

  • Limited SAR Tractability: Modifications to the scaffold did not lead to significant improvements in potency, suggesting an unproductive binding mode or unfavorable physicochemical properties.

The Switch: Unlocking Potency with Imidazo[1,2-b]pyridazine

Recognizing the limitations of the initial scaffold, a scaffold hopping strategy was employed, replacing the pyrazolo[1,5-a]pyrimidine core with the imidazo[1,2-b]pyridazine ring system. This seemingly subtle change had a dramatic effect on the compound's activity.

cluster_0 Initial Scaffold cluster_1 Target Scaffold A Pyrazolo[1,5-a]pyrimidine Core B Poor Potency (GI50 > 10 µM) Weak FLT3 Inhibition A->B Scaffold Hop C Imidazo[1,2-b]pyridazine Core A->C Scaffold Hop D High Potency (GI50 = 4-9 nM) Strong FLT3 Inhibition C->D Scaffold Hop

Caption: Scaffold hop from a low-potency to a high-potency scaffold.

Results and Impact

The new series of imidazo[1,2-b]pyridazine-based compounds demonstrated a remarkable improvement in biological activity.

  • Nanomolar Potency: The lead compound from the new series, 34f , showed potent inhibition of mutant FLT3 kinases (IC50 values of 1-4 nM) and strong antiproliferative effects in FLT3-positive AML cell lines (GI50 values of 4-9 nM).[1][2]

  • Favorable In Vivo Activity: The lead compound markedly blocked tumor growth in a mouse xenograft model without observable adverse effects.[2]

This case study clearly demonstrates that switching to the imidazo[1,2-b]pyridazine scaffold can transform a series of inactive compounds into a promising lead series with potent, in vivo-translatable activity.

Data Summary: Physicochemical Properties

The decision to switch scaffolds is often driven by the need to optimize physicochemical properties. The imidazo[1,2-b]pyridazine core generally offers a more favorable profile compared to many common aromatic scaffolds.

PropertyTypical Phenyl/Indole ScaffoldImidazo[1,2-b]pyridazine ScaffoldRationale for Improvement
Aqueous Solubility Low to ModerateModerate to HighIncreased number of H-bond acceptors (pyridazine nitrogens) improves interactions with water.[5]
Calculated LogP Often High (>3)Generally LowerThe incorporation of nitrogen atoms reduces lipophilicity.
Metabolic Stability Prone to CYP450 oxidationGenerally More RobustThe electron-deficient nature of the pyridazine ring can decrease susceptibility to oxidative metabolism.
Molecular Shape PlanarPlanarMaintains a rigid, planar structure suitable for insertion into binding pockets, acting as a bioisostere.

Conclusion and Best Practices

The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold is a valuable tool for any medicinal chemist engaged in lead optimization. Its favorable physicochemical properties, synthetic accessibility, and proven track record in modulating kinase activity make it an excellent choice for scaffold-switching strategies.

Best Practices for Implementation:

  • Strategic Rationale: Before initiating a scaffold hop, clearly define the liabilities of the current scaffold that need to be addressed (e.g., poor solubility, metabolic instability, IP limitations).

  • Structural Superposition: Use molecular modeling to superimpose the proposed imidazo[1,2-b]pyridazine core onto the existing scaffold to ensure that key pharmacophoric elements maintain their optimal spatial orientation.

  • Judicious Substitution: While the core is critical, the biological activity will ultimately be determined by the substituents. Systematically explore substitutions at key positions (e.g., C2, C3, C6, C8) to optimize target engagement and ADME properties.

  • Thorough Characterization: Ensure rigorous purification and characterization of all synthesized compounds to build a reliable and interpretable structure-activity relationship.

By following these principles and utilizing the protocols outlined in this guide, researchers can effectively leverage the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold to accelerate their drug discovery programs and develop novel, effective therapeutics.

References

  • Charles Explorer. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]

  • Kratochvilova, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry, 66(16), 11133–11157. [Link]

  • Kratochvilova, R., et al. (2023). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry. [Link]

  • Liu, C., et al. (2022). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. [Link]

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  • Takeda, N., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1836–1853. [Link]

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Application Note: Comprehensive NMR Spectroscopic Characterization of 2,6-dimethylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of NMR in Heterocyclic Drug Development

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition.[1][2][3] The precise structural elucidation of novel derivatives of this scaffold is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of potential drug candidates. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique for the unambiguous determination of the molecular structure of such small organic molecules in solution.[4] This application note provides a comprehensive guide to the characterization of 2,6-dimethylimidazo[1,2-b]pyridazine using a suite of modern NMR experiments. We will delve into the rationale behind experimental choices and provide detailed protocols for researchers in organic synthesis and drug discovery.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The structure and IUPAC numbering for 2,6-dimethylimidazo[1,2-b]pyridazine are presented below.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Derived Information H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC Proton_Env Proton Environments (& Multiplicity) H1->Proton_Env C13 ¹³C NMR C13->HSQC C13->HMBC Carbon_Skeleton Carbon Skeleton C13->Carbon_Skeleton Proton_Coupling ¹H-¹H Couplings COSY->Proton_Coupling Direct_Connectivity ¹H-¹³C Direct Bonds HSQC->Direct_Connectivity Long_Range_Connectivity ¹H-¹³C Long-Range (2-3 bonds) HMBC->Long_Range_Connectivity Structure Final Structure Confirmation Proton_Env->Structure Carbon_Skeleton->Structure Proton_Coupling->Structure Direct_Connectivity->Structure Long_Range_Connectivity->Structure

Caption: A logical workflow for the elucidation of molecular structures using NMR spectroscopy.

Interpretation and Discussion

The predicted ¹H NMR spectrum of 2,6-dimethylimidazo[1,2-b]pyridazine is expected to be relatively simple. The two methyl groups at positions 2 and 6 will appear as singlets, likely in the range of 2.4-2.7 ppm. The proton at C-3 will also be a singlet, appearing further downfield due to the influence of the adjacent nitrogen atoms. The protons on the pyridazine ring, H-7 and H-8, will form an AX spin system, appearing as two doublets with a characteristic coupling constant of approximately 9.0 Hz.

The ¹³C NMR spectrum will show nine distinct signals. The signals for the methyl carbons will be found in the upfield region (15-18 ppm). The remaining seven signals will correspond to the carbons of the heterocyclic core. The chemical shifts of the carbons directly attached to nitrogen (C-2, C-5, and C-8a) will be shifted downfield.

The COSY spectrum will confirm the coupling between H-7 and H-8. The HSQC spectrum will provide direct correlations between each proton and its attached carbon, for example, H-3 to C-3, H-7 to C-7, H-8 to C-8, and the methyl protons to their respective carbons. Finally, the HMBC spectrum will be instrumental in confirming the overall structure. For instance, long-range correlations from the 2-CH₃ protons to C-2 and C-3, and from the 6-CH₃ protons to C-5 and C-7 would be expected.

Conclusion

This application note provides a detailed framework for the NMR characterization of 2,6-dimethylimidazo[1,2-b]pyridazine. By following the outlined protocols for sample preparation, data acquisition, and systematic spectral analysis, researchers can confidently confirm the structure of this and related heterocyclic compounds. The combination of 1D and 2D NMR techniques offers a powerful and self-validating system for the structural elucidation of novel molecules in the field of drug discovery.

References

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry. Available at: [Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Royal Society of Chemistry. Available at: [Link]

  • A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid—A Key Intermediate in Risdiplam Manufacturing Process. MDPI. Available at: [Link]

  • Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Available at: [Link]

  • Imidazopyridazine. Wikipedia. Available at: [Link]

Sources

reverse phase flash chromatography purification of imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Reverse-Phase Flash Chromatography Purification of Imidazo[1,2-b]pyridazine Derivatives

Introduction & Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. It is frequently utilized in the development of potent, brain-penetrant kinase inhibitors targeting DYRK1A[1], Glycogen Synthase Kinase-3β (GSK-3β)[2], and Mps1 (TTK)[3]. During structure-activity relationship (SAR) optimization, researchers routinely append polar, basic functional groups (e.g., aliphatic amines, morpholines, or piperazines) to the core to improve solubility and target binding.

These modifications introduce significant purification bottlenecks. Traditional normal-phase silica gel chromatography often results in severe peak tailing, irreversible adsorption, and poor mass recovery due to secondary interactions between the basic nitrogen atoms of the imidazo[1,2-b]pyridazine core and the acidic silanol groups on the silica surface. Consequently, reverse-phase (RP) flash chromatography utilizing C18 stationary phases has become the mandatory standard for isolating these complex heterocycles.

Mechanistic Insights: The Causality of pH Modifiers

The success of RP-flash chromatography for imidazo[1,2-b]pyridazines hinges on the precise thermodynamic control of the mobile phase pH. The fused bicyclic core, along with any appended basic moieties, possesses multiple protonation sites. Under neutral aqueous conditions, these molecules often exist in a state of partial ionization.

The Causality of Peak Distortion: When a compound is partially ionized, it rapidly equilibrates between its neutral (hydrophobic) and ionized (polar) forms during the chromatographic run. Because the neutral form interacts strongly with the hydrophobic C18 stationary phase while the ionized form prefers the polar mobile phase, this equilibrium manifests macroscopically as peak fronting, peak tailing, or severe peak splitting[4].

The Solution: To circumvent this, the mobile phase must be modified to ensure a single, uniform protonation state. The standard chromatographic rule of thumb is to lower the mobile phase pH at least 2 units below the pKa of the target compound's basic centers[4]. By adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid (FA), the basic nitrogens are fully protonated. Although this increases the overall polarity of the molecule—causing it to elute earlier than its neutral counterpart—it guarantees sharp, symmetrical peaks and drastically improves the separation selectivity from closely related synthetic byproducts[4].

Experimental Workflow

Workflow N1 Crude Imidazo[1,2-b]pyridazine N2 LC-MS Pre-Validation N1->N2 N3 Sample Prep (DMSO/Solid Load) N2->N3 N4 C18 Column Equilibration N3->N4 N5 Gradient Elution (TFA Modified) N4->N5 N6 UV Detection (254/280 nm) N5->N6 N7 Lyophilization / Free-Basing N6->N7 N8 Pure Target Compound N7->N8

Caption: Workflow for the reverse-phase purification of imidazo[1,2-b]pyridazines.

Quantitative Data Summaries

Table 1: Effects of Mobile Phase Modifiers on Imidazo[1,2-b]pyridazine Chromatography

ModifierApprox. Mobile Phase pHCompound StateChromatographic EffectRecommended Use Case
None (Neutral) ~7.0Partially IonizedPeak tailing, splitting, poor resolution.Not recommended for basic derivatives.
0.1% TFA ~2.0Fully ProtonatedSharp peaks, reduced retention time, high resolution.Standard purification; yields TFA salts.
0.1% Formic Acid ~2.7Fully ProtonatedSharp peaks, LC-MS compatible.When direct LC-MS fraction triggering is used.
0.1% NH₄OH ~10.5Neutral (Free Base)High retention, sharp peaks (requires high-pH stable C18).When the free base is strictly required post-run.

Table 2: Standard C18 RP-Flash Gradient Protocol

Column Volume (CV)% Aqueous (Water + 0.1% TFA)% Organic (MeCN + 0.1% TFA)Mechanistic Purpose
0.0 - 2.0 95%5%Isocratic hold to elute highly polar impurities and DMSO/DMF injection solvent.
2.0 - 15.0 95% → 5%5% → 95%Main separation gradient for isolating the target imidazo[1,2-b]pyridazine.
15.0 - 17.0 5%95%High-organic column wash to elute highly lipophilic byproducts.
17.0 - 20.0 95%5%Column re-equilibration for subsequent runs.

Step-by-Step Methodology: Self-Validating Purification Protocol

Step 1: Pre-Run Validation (LC-MS)

  • Analyze the crude reaction mixture using an analytical LC-MS system equipped with a C18 column and the exact mobile phase modifiers intended for the flash run (e.g., 0.1% FA or TFA).

  • Causality: This confirms the target mass (M+H)⁺, establishes the expected elution polarity, and validates that the chosen acidic modifier successfully sharpens the peak before committing the entire batch to the flash column.

Step 2: Sample Preparation and Loading

  • Liquid Loading: Dissolve the crude mixture in a minimal volume of DMSO or DMF (strictly <2% of the total column volume). Causality: Imidazo[1,2-b]pyridazines often exhibit poor solubility in standard aqueous mixtures. DMSO ensures complete dissolution. Because the initial gradient is highly aqueous (95% water), the target compound will immediately precipitate and "focus" into a tight band at the head of the C18 column, while the DMSO washes through during the initial isocratic hold.

  • Solid Loading (Alternative): If the required injection volume exceeds 2% CV, dissolve the crude in a volatile solvent (e.g., MeOH/DCM), add C18-functionalized silica (1:3 ratio of crude to silica), and evaporate to a dry, free-flowing powder. Load this powder into a solid-load cartridge.

Step 3: Column Equilibration and Elution

  • Select a high-capacity C18 flash column (maintaining a 1:50 to 1:100 sample-to-silica ratio).

  • Equilibrate the column with 5 CV of 95% Water / 5% Acetonitrile (both containing 0.1% TFA).

  • Execute the gradient detailed in Table 2. Maintain a flow rate appropriate for the column size (e.g., 30–40 mL/min for a 40g column).

Step 4: Detection and Fraction Collection

  • Set the UV detector to monitor 254 nm and 280 nm. The extended conjugated system of the imidazo[1,2-b]pyridazine core exhibits strong chromophoric absorbance in this range.

  • Collect fractions based on a strict UV threshold to avoid collecting tailing impurities.

Step 5: Post-Purification Processing and Validation

  • Perform a rapid LC-MS or TLC check of the collected fractions to confirm the presence of the target compound and the absence of co-eluting impurities. Pool the pure fractions.

  • Causality for Isolation: Because the mobile phase contains TFA, direct lyophilization (freeze-drying) of the aqueous fractions will yield the imidazo[1,2-b]pyridazine as a trifluoroacetate salt[2].

  • Free-Basing (If Required): If the free base is required for downstream biological assays or NMR characterization, neutralize the pooled aqueous fractions with saturated NaHCO₃ until the pH reaches ~8.0. Extract the aqueous layer with ethyl acetate or dichloromethane, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure to yield the pure free base.

References

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. URL: [Link]

  • Hartz, R. A., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. URL: [Link]

  • Kusakabe, K., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. URL: [Link]

  • Bickler, B. (2023). How does an acid pH affect reversed-phase chromatography separations? Biotage. URL: [Link]

Sources

Application Note: Utilizing 2,6-Dimethylimidazo[1,2-b]pyridazine Derivatives for Exosome Release Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Extracellular vesicles (EVs), particularly exosomes, are critical mediators of intercellular communication. In the context of neurodegenerative conditions such as Alzheimer's disease (AD), exosomes have been shown to accelerate the aggregation and propagation of pathogenic proteins like amyloid-beta (Aβ) and tau[1]. Consequently, pharmacological inhibition of exosome biogenesis has emerged as a highly viable therapeutic and research strategy[2].

The biogenesis of exosomes relies heavily on the neutral sphingomyelinase 2 (nSMase2) pathway. nSMase2 is a phosphodiesterase that catalyzes the hydrolysis of plasma and endosomal membrane sphingomyelin into phosphorylcholine and ceramide[2]. Ceramide is a cone-shaped lipid that induces the inward budding of multivesicular bodies (MVBs), a pivotal step in exosomal membrane architecture and eventual secretion[3].

Historically, the nSMase2 inhibitor GW4869 has been the standard for exosome inhibition assays. However, its utility is severely limited by poor aqueous solubility, off-target effects, and an inability to penetrate the blood-brain barrier. Recently, 2,6-dimethylimidazo[1,2-b]pyridazine derivatives —most notably phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate (PDDC)—have been identified as first-in-class, nanomolar-potent, orally bioavailable nSMase2 inhibitors[4]. PDDC exhibits an IC50 of ~300 nM against human nSMase2 and significantly inhibits exosome secretion both in vitro and in vivo[2].

MOA SM Sphingomyelin (Plasma/Endosomal Membrane) Ceramide Ceramide SM->Ceramide Hydrolysis nSMase2 nSMase2 Enzyme (Neutral Sphingomyelinase 2) nSMase2->SM Catalyzes Inhibitor 2,6-dimethylimidazo[1,2-b]pyridazine (e.g., PDDC) Inhibitor->nSMase2 Inhibits (IC50 ~300nM) MVB Multivesicular Bodies (MVBs) Inward Budding Ceramide->MVB Membrane Invagination Exosomes Exosome Release (Extracellular Space) MVB->Exosomes Secretion via Exocytosis

Figure 1: Mechanism of action of 2,6-dimethylimidazo[1,2-b]pyridazine on exosome biogenesis.

Experimental Design Principles & Causality

To ensure that an exosome inhibition assay is scientifically rigorous, the experimental design must isolate pharmacological nSMase2 inhibition from confounding variables such as cytotoxicity or media-derived EV contamination.

  • Cell Model Selection: Primary astrocytes are highly recommended for these assays. Astrocytes secrete robust baseline levels of exosomes and are directly implicated in the glial clearance (or failure thereof) of Aβ42 in neurodegenerative models[1].

  • Self-Validating Viability Checks: A critical failure point in EV inhibition assays is misinterpreting compound toxicity as exosome inhibition. Dead or dying cells stop producing exosomes but release apoptotic bodies. Therefore, this protocol incorporates a parallel cell viability assay (e.g., LDH release or ATP quantification). The assay is only valid if cell viability remains >95%.

  • Media Considerations: Fetal Bovine Serum (FBS) contains high concentrations of bovine exosomes. Cells must be transitioned to EV-depleted FBS prior to compound treatment to ensure that Nanoparticle Tracking Analysis (NTA) quantifies only de novo cell-derived EVs.

  • Dosing Rationale: Based on structure-activity relationship (SAR) studies, 2,6-dimethylimidazo[1,2-b]pyridazine derivatives like PDDC achieve optimal target engagement in vitro at concentrations between 0.3 µM and 10.0 µM[5]. To prevent solvent toxicity, the final DMSO concentration must not exceed 0.02%[5].

Quantitative Pharmacological Profile
ParameterValue / RangeMechanistic Rationale & Notes
Target Enzyme nSMase2Specifically blocks the hydrolysis of sphingomyelin to ceramide[3].
In Vitro IC50 ~300 nMHigh potency allows for low-dose application, minimizing off-target kinase inhibition[2].
Working Concentration 0.3 µM – 10.0 µMOptimal range for primary astrocyte and neuronal cell assays[5].
Exosome Reduction 40% – 60%Measured via NTA at 2 hours post-treatment; reflects acute blockade of MVB budding[5].
Vehicle Tolerance ≤ 0.02% DMSOMinimizes solvent-induced cellular stress which could artificially trigger EV release[5].

Step-by-Step Protocol: Exosome Release Inhibition Assay

This protocol outlines the acute (2-hour) inhibition of exosome release using 2,6-dimethylimidazo[1,2-b]pyridazine derivatives, followed by differential ultracentrifugation and NTA quantification.

Workflow Step1 1. Cell Culture Preparation Seed cells & switch to EV-depleted media Step2 2. Compound Treatment Administer 0.3 - 10 µM Inhibitor or Vehicle Step1->Step2 Step3 3. Incubation Phase Incubate for 2 hours at 37°C Step2->Step3 Step4 4. Media Collection & Pre-clearing 300xg -> 2,000xg -> 10,000xg Step3->Step4 Step5 5. Ultracentrifugation 100,000xg for 70 mins (4°C) Step4->Step5 Step6 6. Nanoparticle Tracking Analysis Quantify EV concentration Step5->Step6

Figure 2: Step-by-step workflow for exosome release inhibition assays using NTA quantification.

Phase 1: Reagent and Cell Preparation
  • Compound Formulation: Dissolve the 2,6-dimethylimidazo[1,2-b]pyridazine derivative (e.g., PDDC) in 100% anhydrous DMSO to create a 10 mM stock solution. Aliquot into single-use tubes and store at -20°C to prevent degradation from freeze-thaw cycles.

  • Cell Seeding: Seed primary astrocytes (or your chosen cell line) in 10 cm culture dishes. Culture until they reach 80-90% confluence.

  • Media Exchange: 24 hours prior to the assay, wash the cells twice with warm PBS to remove residual serum. Replace the media with culture media supplemented with 5% EV-depleted FBS.

Phase 2: Treatment and Parallel Validation
  • Dosing: Prepare working dilutions of the inhibitor in EV-depleted media. Treat the cells with the compound at desired concentrations (e.g., 0.3 µM, 1.0 µM, 3.0 µM, and 10.0 µM)[5].

  • Controls: Include a vehicle control containing an equivalent concentration of DMSO (maximum 0.02% v/v)[5].

  • Incubation: Incubate the cells at 37°C, 5% CO2 for exactly 2 hours. Causality Note: A 2-hour window captures acute nSMase2 inhibition without triggering compensatory lipid synthesis pathways.

  • Viability Check (Self-Validation): In a parallel 96-well plate seeded at the same density and treated identically, perform an ATP-based luminescence viability assay (e.g., CellTiter-Glo). Proceed with EV isolation only if viability in treated wells is ≥95% relative to the vehicle control.

Phase 3: Exosome Isolation via Differential Ultracentrifugation

All centrifugation steps must be performed at 4°C to prevent EV degradation.

  • Harvest: Collect the conditioned media from the 10 cm dishes and transfer to conical tubes.

  • Pre-clearing Step 1 (Cells): Centrifuge at 300 × g for 10 minutes. Transfer the supernatant to a new tube.

  • Pre-clearing Step 2 (Apoptotic Bodies): Centrifuge at 2,000 × g for 10 minutes. Transfer the supernatant to a new tube.

  • Pre-clearing Step 3 (Microvesicles): Centrifuge at 10,000 × g for 30 minutes. Transfer the supernatant to ultracentrifuge tubes. Causality Note: Skipping this step will contaminate your exosome fraction with larger, nSMase2-independent shedding microvesicles.

  • Exosome Pelleting: Ultracentrifuge the supernatant at 100,000 × g for 70 minutes using a swinging bucket or fixed-angle rotor.

  • Resuspension: Carefully aspirate the supernatant. Resuspend the invisible exosome pellet in 100 µL of particle-free, 0.22 µm-filtered PBS.

Phase 4: Quantification via NTA
  • Dilution: Dilute the resuspended exosomes in filtered PBS to achieve a concentration within the linear dynamic range of your NTA instrument (e.g., ZetaView or NanoSight), typically 107 to 109 particles/mL.

  • Measurement: Record at least 3 videos (30-60 seconds each) per sample.

  • Analysis: Calculate the mean concentration of exosomes (EVs/mL ± SEM) from the biological replicates[5]. A successful assay will demonstrate a dose-dependent reduction in EV concentration (up to 40-60% reduction at 10 µM) compared to the vehicle control[5].

Troubleshooting & Optimization

  • Precipitation of Compound: If the 2,6-dimethylimidazo[1,2-b]pyridazine derivative precipitates upon addition to the media, ensure the media is pre-warmed to 37°C before adding the compound. Do not exceed the solubility limit (typically >10 µM requires careful formulation).

  • High Background in NTA: If the vehicle control shows unusually high particle counts, your EV-depleted FBS may be compromised. Always run an unconditioned media control (media + EV-depleted FBS incubated without cells) through the NTA to establish baseline noise.

  • Lack of Inhibition: Ensure that the specific cell line relies on the nSMase2 pathway for EV biogenesis. While astrocytes and neurons are highly dependent on ceramide-mediated inward budding[2], certain tumor cell lines rely more heavily on the ESCRT-dependent pathway, which nSMase2 inhibitors will not block.

References

  • Šála M, Hollinger KR, et al. "Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • Slusher BS, et al. "Small molecule inhibitors of neutral sphingomyelinase 2 (nsmase2) for the treatment of neurodegenerative diseases." US Patent Application US20200190089A1, 2020.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,6-dimethylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and formulation scientists, you are likely aware that the imidazo[1,2-b]pyridazine core is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors and GPCR ligands. However, the specific derivative 2,6-dimethylimidazo[1,2-b]pyridazine presents significant developability challenges due to its extremely poor aqueous solubility.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome precipitation issues in in vitro assays, formulation failures in in vivo studies, and structural liabilities during lead optimization.

Diagnostic Workflow

Before diving into specific troubleshooting steps, use the decision tree below to identify the appropriate solubility enhancement strategy based on your current experimental phase.

G Start Solubility Issue: 2,6-dimethylimidazo[1,2-b]pyridazine Q1 Identify Experimental Phase Start->Q1 InVitro In Vitro Assays (Biochemical/Cellular) Q1->InVitro InVivo In Vivo Studies (PK/PD/Efficacy) Q1->InVivo MedChem Lead Optimization (Medicinal Chemistry) Q1->MedChem Sol1 Use Co-solvents & Surfactants (e.g., DMSO/Tween-20) InVitro->Sol1 Prevent precipitation Sol2 Complexation or ASD (e.g., 20% HP-β-CD) InVivo->Sol2 Enhance bioavailability Sol3 Structural Disruption (Add sp3 motifs/Morpholine) MedChem->Sol3 Lower logP & lattice energy

Workflow for overcoming poor solubility of 2,6-dimethylimidazo[1,2-b]pyridazine.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does 2,6-dimethylimidazo[1,2-b]pyridazine precipitate immediately upon dilution from DMSO into aqueous assay buffers?

The Causality: The core issue lies in the molecule's physical chemistry. The imidazo[1,2-b]pyridazine scaffold is a highly planar, rigid, and lipophilic fused bicyclic heteroaromatic system. The addition of two methyl groups at the 2,6-positions increases the partition coefficient (logP) without providing any hydrogen bond donors. This results in strong intermolecular π−π stacking and a high crystal lattice energy. When transitioning from a pure organic solvent (DMSO) to an aqueous environment, the hydrophobic effect drives rapid aggregation and crystallization.

Troubleshooting Steps:

  • Optimize the DMSO Step-Down: Never spike high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, pre-dilute the stock into an intermediate co-solvent (e.g., PEG-400 or propylene glycol) to create a transition gradient.

  • Utilize Assay-Compatible Surfactants: Incorporate 0.01% - 0.1% Tween-20, Pluronic F-68, or CHAPS into your final assay buffer before adding the compound. These surfactants form micelles that shield the lipophilic core from the aqueous environment.

  • Protein Binding as a Buffer: If running cellular assays, ensure 10% Fetal Bovine Serum (FBS) or 0.1% Bovine Serum Albumin (BSA) is present. The hydrophobic pockets of albumin act as an endogenous sink, keeping the compound in solution.

Q2: We are observing erratic pharmacokinetic (PK) profiles and poor oral bioavailability in mice. How should we formulate this for in vivo dosing?

The Causality: Unformulated imidazo[1,2-b]pyridazines typically exhibit thermodynamic solubilities below 5 μg/mL [1]. When dosed as a simple suspension, the compound suffers from dissolution-rate limited absorption in the gastrointestinal tract, leading to high fecal excretion and negligible systemic exposure.

Troubleshooting Steps: Standard aqueous vehicles (like saline or methylcellulose) will fail. You must actively disrupt the lattice energy or encapsulate the molecule:

  • Cyclodextrin Complexation (First Choice): Formulate with 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD). The lipophilic 2,6-dimethylimidazo[1,2-b]pyridazine core inserts into the hydrophobic cavity of the cyclodextrin torus, while the hydrophilic exterior ensures macroscopic aqueous solubility.

  • Amorphous Solid Dispersions (ASD): If cyclodextrins are insufficient, formulate the compound with a polymer matrix like HPMCAS. This stabilizes the compound in its amorphous state, entirely bypassing the thermodynamic penalty of the crystal lattice.

Q3: We are in the lead optimization phase. How can we structurally modify the scaffold to permanently fix the solubility issue without losing target affinity?

The Causality: To permanently resolve solubility, you must disrupt the molecular planarity and lower the logP.

Troubleshooting Steps:

  • Introduce sp3-rich Motifs: Appending polar, non-planar groups (e.g., morpholine, piperazine) to available positions significantly enhances aqueous solubility. Morpholine, in particular, introduces an oxygen atom that acts as a hydrogen bond acceptor, improving solvation while physically disrupting π -stacking [2].

  • Strategic Heteroatom Insertion: Replacing lipophilic carbon centers with heteroatoms (e.g., necessary nitrogen scanning) can enhance solubility via polar interactions with water and active site residues [3].

Quantitative Data Presentation: Formulation Strategies

The table below summarizes the most effective formulation strategies for in vivo dosing of highly lipophilic imidazo[1,2-b]pyridazines, allowing for rapid comparison of formulation vehicles.

Formulation StrategyTypical CompositionMechanism of SolubilizationMax Target Conc. (mg/mL)ProsCons
Co-solvent System 5% DMSO / 40% PEG-400 / 55% SalineReduces dielectric constant of the solvent1.0 - 5.0Easy to prepare; good for IV dosing.High risk of precipitation upon injection.
Cyclodextrin 20% HP- β -CD in Water (pH 4-6)Host-guest inclusion complexation5.0 - 15.0Excellent tolerability; maintains supersaturation.Bulkiness restricts high-dose scaling.
Lipid-Based (SMEDDS) 10% Ethanol / 30% Cremophor EL / 60% MiglyolMicellar encapsulation10.0 - 25.0Maximizes oral absorption via lymphatic transport.Cremophor can cause hypersensitivity in rodents.

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, all solubility enhancement efforts must be paired with rigorous, self-validating analytical protocols.

Protocol 1: Preparation of HP- β -CD Inclusion Complex for In Vivo Dosing

This protocol ensures the compound is fully complexed rather than merely suspended, preventing fatal embolisms during IV administration.

  • Preparation of Vehicle: Dissolve 20 g of Hydroxypropyl- β -cyclodextrin (HP- β -CD) in 80 mL of ultra-pure water. Stir until completely clear. Adjust the final volume to 100 mL.

  • API Addition: Weigh the required amount of 2,6-dimethylimidazo[1,2-b]pyridazine to achieve your target concentration (e.g., 5 mg/mL). Slowly add the powder to the HP- β -CD solution while vortexing.

  • Complexation: Place the mixture in a bath sonicator for 30–45 minutes at room temperature. Causality note: Sonication provides the kinetic energy required to break the crystal lattice and drive the API into the cyclodextrin cavity.

  • Equilibration: Stir the solution overnight (12–16 hours) at room temperature protected from light to ensure thermodynamic equilibrium is reached.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove any uncomplexed, crystalline API.

  • Self-Validation Step (Critical): Do not assume the nominal concentration equals the actual concentration. Quantify the final filtrate via HPLC-UV against a known standard curve before dosing animals.

Protocol 2: Kinetic Solubility Assessment via Nephelometry

Use this protocol to determine the exact concentration at which your compound will precipitate in your specific in vitro assay buffer.

  • Stock Preparation: Prepare a 10 mM stock solution of 2,6-dimethylimidazo[1,2-b]pyridazine in 100% LC-MS grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in DMSO (e.g., 10 mM down to 0.078 mM).

  • Aqueous Spiking: In a 96-well UV-transparent plate, add 198 μL of your target assay buffer (e.g., PBS pH 7.4) to each well. Spike 2 μL of each DMSO stock into the buffer (Final DMSO = 1% v/v).

  • Incubation: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking.

  • Measurement: Read the plate using a nephelometer or a microplate reader set to measure absorbance/scatter at 620 nm.

  • Data Analysis: Plot the scatter signal against the compound concentration. The kinetic solubility limit is the concentration at which the scatter signal sharply deviates from the baseline (indicating the formation of insoluble aggregates).

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry.[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry.[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry.[Link]

Technical Support Center: Optimizing Oral Bioavailability of Imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This versatile scaffold holds immense promise in medicinal chemistry, with applications ranging from oncology to autoimmune diseases.[1][2] However, achieving optimal oral bioavailability for these compounds can be a significant hurdle. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of your research and enhance the pharmacokinetic profiles of your molecules.[2]

Part 1: Troubleshooting Guide & FAQs

This section addresses common challenges encountered during the development of orally bioavailable imidazo[1,2-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-b]pyridazine derivative shows excellent in vitro potency but has poor oral bioavailability in animal models. What are the likely causes?

A1: This is a classic challenge in drug discovery. Several factors could be contributing to the poor oral bioavailability of your compound. The primary culprits to investigate are:

  • Poor Aqueous Solubility: Imidazo[1,2-b]pyridazine derivatives can be poorly soluble in aqueous media, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[3][4]

  • Low Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter systemic circulation. This can be due to factors like high polarity or a large number of hydrogen bond donors.[3]

  • High First-Pass Metabolism: The compound may be extensively metabolized in the liver or gut wall before it reaches systemic circulation. This is often indicated by high clearance in liver microsome stability assays.[3][5]

  • P-glycoprotein (P-gp) Efflux: Your compound might be a substrate for efflux transporters like P-gp, which actively pump drugs out of intestinal cells, reducing their net absorption.

Q2: How can I improve the aqueous solubility of my imidazo[1,2-b]pyridazine derivative?

A2: Improving solubility is a critical first step towards better oral absorption. Here are some strategies to consider:

  • Chemical Modification (Structure-Activity Relationship - SAR):

    • Introduce Ionizable Groups: Incorporating basic or acidic functional groups can significantly enhance solubility in the physiological pH range of the GI tract.

    • Reduce Lipophilicity (cLogP): While a certain level of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility. Strategic modifications to lower the calculated LogP (cLogP) can be beneficial.[3]

    • Introduce Polar Groups: Adding polar functional groups like hydroxyl or amide moieties can improve interactions with water molecules. However, be mindful of the potential negative impact on permeability.

  • Formulation Strategies:

    • Salt Formation: If your compound has an ionizable center, forming a salt can dramatically increase its dissolution rate.

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and maintain it in a higher-energy, more soluble amorphous state.

    • Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[6]

    • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can enhance its solubility.[6]

Q3: My compound has good solubility but still exhibits low permeability in Caco-2 assays. What can I do?

A3: Low permeability, often assessed using in vitro models like the Caco-2 cell assay, points to difficulties in crossing the intestinal epithelium.[3] Here's how to address this:

  • Structural Modifications:

    • Reduce Hydrogen Bond Donors: A high number of hydrogen bond donors can hinder membrane permeability.[3] Consider modifications to reduce this number.

    • Introduce Intramolecular Hydrogen Bonding: Strategically placed functional groups can form intramolecular hydrogen bonds, which can mask polar groups and improve membrane permeability.[3][7] For example, a 2-pyridyl substituent on a 2-oxo-1,2-dihydropyridine ring has been shown to enhance Caco-2 permeability in imidazo[1,2-b]pyridazine analogs.[3][7]

    • Optimize Lipophilicity: There is often a "sweet spot" for lipophilicity (typically a cLogP between 1 and 3) that balances solubility and permeability.

  • Prodrug Approach: A prodrug strategy involves chemically modifying the compound to improve its permeability. The modifying group is then cleaved in vivo to release the active drug.

Q4: My liver microsome stability assay shows rapid metabolism of my compound. How can I improve its metabolic stability?

A4: High metabolic turnover is a major barrier to achieving adequate oral exposure. Improving metabolic stability is key.

  • Identify Metabolic Hotspots: The first step is to identify the specific sites on the molecule that are most susceptible to metabolism. This can be done through metabolite identification studies using liver microsomes or hepatocytes.

  • Block Metabolism: Once the metabolic "hotspots" are known, you can make chemical modifications to block these sites. Common strategies include:

    • Introducing Electron-Withdrawing Groups: This can make the molecule less susceptible to oxidative metabolism.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of metabolism (the "kinetic isotope effect").

    • Steric Hindrance: Introducing bulky groups near the metabolic site can physically block access by metabolic enzymes.

    • Scaffold Hopping: In some cases, it may be necessary to change the core scaffold of the molecule to one with inherently better metabolic stability.[4][8]

Troubleshooting Scenarios
Observed Issue Potential Cause(s) Recommended Actions
Low Oral Bioavailability (<10%) Poor solubility, low permeability, high first-pass metabolism.1. Assess aqueous solubility and Caco-2 permeability. 2. Conduct a liver microsome stability assay. 3. Based on the results, prioritize strategies to improve the limiting factor(s).
High Variability in Pharmacokinetic (PK) Data Formulation issues (e.g., precipitation in the GI tract), food effects.1. Evaluate different formulation strategies (e.g., nanosuspension, solid dispersion). 2. Conduct PK studies in both fasted and fed states.
Good In Vitro Potency, Poor In Vivo Efficacy Poor target tissue distribution, rapid clearance.1. Investigate plasma protein binding. 2. Assess the compound's concentration in the target tissue. 3. Optimize the dosing regimen based on the compound's half-life.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess and optimize the oral bioavailability of your imidazo[1,2-b]pyridazine derivatives.

Protocol 1: Aqueous Solubility Assessment (Kinetic Solubility Assay)

This protocol provides a general method for determining the kinetic solubility of a compound in a buffered solution.

Materials:

  • Test compound (imidazo[1,2-b]pyridazine derivative)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well plates (clear and UV-transparent)

  • Plate shaker

  • Plate reader with UV-Vis capabilities

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Prepare Compound Plate: In a clear 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).

  • Prepare Assay Plate: Add 198 µL of PBS (pH 7.4) to the wells of a UV-transparent 96-well plate.

  • Compound Addition: Transfer 2 µL of the compound solutions from the compound plate to the corresponding wells of the assay plate. This will result in a final DMSO concentration of 1%.

  • Incubation: Seal the assay plate and incubate at room temperature for 2 hours on a plate shaker.

  • Measurement: Measure the absorbance of each well at a predetermined wavelength (typically the λmax of the compound).

  • Data Analysis: The highest concentration at which no precipitation is observed (by visual inspection or light scattering) is considered the kinetic solubility.

Protocol 2: Caco-2 Permeability Assay

This assay assesses the potential for a compound to be absorbed across the human intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC® HTB-37™)

  • 24-well Transwell® plates with 0.4 µm pore size polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution (in HBSS) to the apical (A) side of the Transwell® insert.

    • Add fresh HBSS to the basolateral (B) side.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified time (e.g., 2 hours).

  • Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments.

  • Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 3: Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound and control compounds (e.g., verapamil for high clearance, propranolol for low clearance)

  • Pooled human, rat, or mouse liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (acetonitrile with internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of this plot gives the elimination rate constant (k). From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Part 3: Visualization & Data Presentation

Visualizing workflows and summarizing data are crucial for effective communication and decision-making in drug discovery.

Workflow for Optimizing Oral Bioavailability

G cluster_0 Initial Screening & Problem Identification cluster_1 Troubleshooting & Optimization cluster_2 Iterative Improvement A Synthesize Imidazo[1,2-b]pyridazine Derivative B In Vitro Potency Assay A->B C In Vivo Oral Bioavailability Study B->C D Poor Oral Bioavailability? C->D E Assess Physicochemical Properties (Solubility, logP) D->E Yes K Lead Candidate D->K No F Caco-2 Permeability Assay E->F G Liver Microsome Stability Assay E->G H Structure-Activity Relationship (SAR) - Improve Solubility - Enhance Permeability - Block Metabolism F->H G->H J Re-evaluate in vivo Oral Bioavailability H->J I Formulation Development - Salt Formation - Nanosuspension I->J J->D

Caption: A workflow diagram illustrating the iterative process of optimizing the oral bioavailability of imidazo[1,2-b]pyridazine derivatives.

Data Summary Table: Physicochemical and ADME Properties
Compound ID Structure cLogP Aqueous Solubility (µg/mL) Caco-2 Papp (A→B) (10⁻⁶ cm/s) Human Liver Microsomal Stability (% remaining at 60 min) Rat Oral Bioavailability (%)
IZP-001 (Image of structure)4.5< 10.25< 5
IZP-002 (Image of structure)2.8255.16545
IZP-003 (Image of structure)3.1> 100 (as HCl salt)8.98570

This table provides a clear and concise summary of key data points, allowing for easy comparison between different derivatives and tracking progress during the optimization process.

References

Sources

Technical Support Center: Troubleshooting Partial Deacetylation During Imidazo[1,2-b]pyridazine Methylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold—a privileged pharmacophore frequently utilized in the design of kinase inhibitors (e.g., ponatinib) and amyloid-binding radiotracers[1][2].

Late-stage functionalization of imidazo[1,2-b]pyridazines often requires N- or O-methylation to optimize pharmacokinetic properties or target binding affinities. However, when the substrate contains an acetyl protecting group or an acetylated pharmacophore (e.g., O-acetyl or N-acetyl moieties), researchers frequently encounter partial or complete deacetylation during the methylation step. This guide dissects the mechanistic causality of this side reaction and provides field-proven, self-validating troubleshooting strategies.

Mechanistic Root Cause Analysis

The core issue stems from the competing kinetics between the desired nucleophilic substitution (methylation) and unwanted acyl transfer or hydrolysis (deacetylation). Standard methylation protocols for imidazo[1,2-b]pyridazines typically employ strong bases like Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) in polar aprotic solvents such as DMF or THF, alongside Methyl Iodide (MeI)[3][4].

When an acetyl group is present, two degradation pathways emerge under these conditions:

  • Base-Catalyzed Hydrolysis: Trace moisture in hygroscopic solvents (DMF) or uncalcined bases (K2CO3) generates hydroxide ions ( OH− ), which rapidly attack the electrophilic carbonyl carbon of the acetyl group, cleaving it to form an alcohol/amine and an acetate ion.

  • Nucleophilic Acyl Substitution (Methanolysis): If protic co-solvents (like MeOH) are present, or if the base itself is nucleophilic, the acetyl group undergoes transesterification or direct nucleophilic attack.

To preserve the acetyl group, the reaction microenvironment must be strictly anhydrous, and the base must be purely kinetic/non-nucleophilic, or a mild heterogeneous cation-coordinator (like Ag2​O ).

Troubleshooting FAQs

Q1: I am using the standard NaH / MeI / DMF protocol for N-methylation, but my LC-MS shows >80% deacetylated side-product. Why is this happening? A: Sodium hydride is a strong, hard base. While it efficiently deprotonates the imidazo[1,2-b]pyridazine core[3], any trace water in the DMF reacts with NaH to form Sodium Hydroxide (NaOH). NaOH is a potent nucleophile that will rapidly hydrolyze O-acetyl and N-acetyl groups. Furthermore, localized exothermic heating during NaH addition accelerates this hydrolysis. Solution: Switch to a milder, non-nucleophilic base system, or ensure your DMF is strictly anhydrous (<50 ppm water) and the reaction is kept strictly at 0 °C.

Q2: I switched to K2CO3 as a milder base, but I am still seeing 20-30% partial deacetylation and some dimethylation. How can I suppress this? A: Potassium carbonate is hygroscopic. If not freshly calcined (heated to 200 °C under vacuum), it introduces water into the reaction. Additionally, K2CO3 can promote unwanted side reactions, such as the conversion of halogenated positions to methoxyl groups or dimethylation, depending on the substrate's electronic landscape[4]. Solution: Use freshly oven-dried Cs2​CO3​ or Silver(I) Oxide ( Ag2​O ). Ag2​O acts as a mild, heterogeneous base and a halogen scavenger, driving the methylation forward via a push-pull mechanism with MeI without generating nucleophilic hydroxide species.

Q3: Are there alternative methylation strategies that avoid basic conditions entirely? A: Yes. If your substrate is exceptionally base-sensitive, consider transition-metal-catalyzed cross-coupling for C-methylation (e.g., Pd-catalyzed C6-methylation using DABAL−Me3​ )[2][5], or use non-basic methylating agents like Meerwein's salt (Trimethyloxonium tetrafluoroborate) for heteroatom methylation, provided the imidazo[1,2-b]pyridazine nitrogens are protected or sterically hindered appropriately.

Quantitative Data: Impact of Reaction Conditions on Deacetylation

The following table summarizes the causal relationship between base/solvent selection and the resulting product distribution during the methylation of an O-acetylated imidazo[1,2-b]pyridazine intermediate.

Base (Equivalents)Solvent (Condition)Alkylating AgentDesired Methylated Yield (%)Deacetylated Side-Product (%)Mechanistic Note
NaH (1.2 eq)DMF (Standard, ~200 ppm H2​O )MeI (1.5 eq)15%82%Rapid OH− generation leads to near-complete hydrolysis.
NaH (1.2 eq)THF (Anhydrous, <20 ppm H2​O )MeI (1.5 eq)45%40%Reduced moisture lowers hydrolysis, but localized heating still cleaves acetates.
K2​CO3​ (2.0 eq)DMF (Anhydrous)MeI (2.0 eq)68%22%Milder than NaH, but surface moisture on K2​CO3​ causes partial deacetylation[1].
Cs2​CO3​ (1.5 eq)MeCN (Anhydrous)MeI (1.5 eq)85%8%Enhanced solubility of the Cs+ ion allows lower temperatures; minimal hydrolysis.
Ag2​O (1.5 eq) CH2​Cl2​ (Anhydrous)MeI (3.0 eq)94% <2% Heterogeneous push-pull mechanism. Zero hydroxide generation. Optimal preservation.

Self-Validating Experimental Protocol: Mild Methylation via Ag2​O

To ensure scientific integrity and reproducible results, the following protocol utilizes Silver(I) Oxide ( Ag2​O ) to achieve selective methylation while completely suppressing deacetylation. This method is designed as a self-validating system , incorporating mandatory in-process checkpoints.

Reagents:

  • Acetylated imidazo[1,2-b]pyridazine substrate (1.0 eq)

  • Silver(I) Oxide ( Ag2​O , 1.5 eq) - Must be stored in the dark.

  • Methyl Iodide (MeI, 3.0 eq) - Filtered through basic alumina prior to use to remove HI.

  • Anhydrous Dichloromethane ( CH2​Cl2​ ) or Acetonitrile (MeCN).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Dissolve the acetylated imidazo[1,2-b]pyridazine (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M concentration).

    • Validation Checkpoint 1: The solution must be completely clear. Any turbidity indicates moisture or degraded starting material.

  • Base Addition: Add Ag2​O (1.5 eq) in one portion. The suspension will appear dark brown/black. Wrap the reaction flask in aluminum foil to prevent light-induced degradation of the silver salts.

  • Alkylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add MeI (3.0 eq) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 12-16 hours.

    • Validation Checkpoint 2: At t=4 hours, sample 10 µL of the reaction, dilute in LC-MS grade MeCN, and filter through a 0.22 µm syringe filter. LC-MS should show >50% conversion to the methylated mass ( [M+H]++14 ), with the deacetylated mass ( [M+H]+−42 ) remaining below the limit of detection. If deacetylation is observed, halt the reaction and verify solvent anhydrousness.

  • Quenching and Filtration: Once LC-MS confirms complete consumption of the starting material, dilute the reaction with additional CH2​Cl2​ and filter the mixture through a pad of Celite to remove silver salts (AgI and unreacted Ag2​O ). Wash the Celite pad thoroughly with CH2​Cl2​ .

    • Validation Checkpoint 3: The filtrate should be pale yellow to colorless. A dark tint indicates colloidal silver bypass; re-filter if necessary.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude methylated, fully acetylated product, ready for standard silica gel chromatography.

Diagnostic Workflow Diagram

The following logical pathway illustrates the decision-making process for troubleshooting deacetylation during your methylation workflows.

TroubleshootingWorkflow Start Analyze Reaction Crude (LC-MS / NMR) CheckDeacet Is Deacetylation > 5%? Start->CheckDeacet CheckMoisture Check Solvent & Base Moisture (Karl Fischer Titration) CheckDeacet->CheckMoisture Yes Success Proceed to Purification (Optimal Methylation Achieved) CheckDeacet->Success No UseAnhydrous Switch to Strictly Anhydrous Solvents & Calcine Base CheckMoisture->UseAnhydrous High Moisture Detected CheckBase Evaluate Base Nucleophilicity & Strength CheckMoisture->CheckBase System is Dry UseAnhydrous->Start Retry MildBase Switch NaH / NaOH to Ag2O or Cs2CO3 CheckBase->MildBase Strong/Nucleophilic Base Used AltReagent Use Non-Basic Reagents (e.g., Meerwein's Salt) CheckBase->AltReagent Already Using Mild Base MildBase->Start Retry AltReagent->Start Retry

Caption: Diagnostic logic flow for identifying and resolving deacetylation during imidazo[1,2-b]pyridazine methylation.

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. Available at:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Taylor & Francis. Available at:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Optimizing 2,6-Dimethylimidazo[1,2-b]pyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold.

This bicyclic heteroaromatic system is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors such as 1[1], 2[2], and 3[3]. However, its electron-rich nature and multiple coordination sites often lead to complex impurity profiles during late-stage functionalization.

Mechanistic Pathways and Impurity Origins

Understanding the causality behind impurity formation is the first step in reaction optimization. The imidazo[1,2-b]pyridazine core can coordinate to palladium, potentially poisoning the catalyst or altering the expected catalytic cycle.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-X Activation) Pd0->OxAdd Ar-X Imp3 Pd Black (Deactivation) Pd0->Imp3 Ligand Oxidation / O2 TransMet Transmetalation OxAdd->TransMet Ar'-B(OH)2 Imp1 Protodehalogenation (M-X + H) OxAdd->Imp1 Protic Source / Slow Transmet RedElim Reductive Elimination (Product) TransMet->RedElim Imp2 Homocoupling (Ar-Ar) TransMet->Imp2 O2 / Oxidants RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-coupling highlighting primary impurity off-pathways.

When the oxidative addition complex forms, it must rapidly undergo transmetalation. If transmetalation is sluggish—often due to steric hindrance at the 2,6-dimethyl positions—the Pd(II) intermediate is susceptible to protodehalogenation, yielding the reduced4[4].

Quantitative Impurity Profiling

Reaction parameters such as temperature, base, and ligand selection dictate the distribution of products versus impurities. The table below synthesizes quantitative data from process development campaigns on imidazo[1,2-b]pyridazine derivatives to5[5].

Reaction VariableCondition TestedConversion / YieldMajor Impurity ObservedImpurity (%)
Temperature 80 °C (4 h)93.9%Ketone / 3-Hydroxy degradation5.7%
Temperature 70 °C (8 h)93.9%Ketone / 3-Hydroxy degradation5.3%
Temperature 50 °C (23 h)62.9%Unreacted Starting MaterialN/A
Catalytic System Photoredox/Ni63% (crude)Protodehalogenation (De-chloro)6.0%
Catalytic System Photoredox/Ni63% (crude)DMA Solvent Addition12.0%
Ligand Choice Pd2(dba)3 / Xantphos>85%None significant<1.0%

Data synthesis indicates that while higher temperatures drive conversion, they exponentially increase degradation pathways. A balanced thermal profile (e.g., 60–70 °C) combined with highly active ligands (like Xantphos or BrettPhos) provides the optimal thermodynamic window.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates self-validating checkpoints. This protocol is optimized for coupling 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine with sterically hindered 1[1].

Materials Required:

  • 3-Iodo-2,6-dimethylimidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Precatalyst: XPhos Pd G3 (0.05 equiv, 5 mol%)

  • Base: K3PO4 (aqueous 0.5 M, 2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, 10 volumes)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical for preventing Pd Black): Charge a Schlenk flask with the imidazo[1,2-b]pyridazine, boronic acid, and XPhos Pd G3. Add anhydrous 1,4-dioxane. Subject the mixture to three freeze-pump-thaw cycles.

    • Validation Checkpoint: The solution should remain a clear, pale yellow. Rapid darkening at room temperature indicates oxygen ingress and premature catalyst decomposition.

  • Base Addition: Add the aqueous K3PO4 solution (previously sparged with argon for 30 minutes) via syringe.

  • Heating & Reaction: Heat the biphasic mixture to 70 °C under vigorous stirring (800 rpm) to ensure optimal mass transfer between the aqueous base and organic phases.

  • Monitoring: Sample the organic layer after 2 hours. Analyze via UPLC-MS.

    • Validation Checkpoint: Look for the M-I+H peak (protodehalogenation). If this exceeds 5%, transmetalation is too slow. Consider adding 0.1 equiv of free XPhos ligand to drive the equilibrium.

  • Quench & Palladium Scavenging: Cool to room temperature. Add a metal scavenger (e.g., SiliaMetS Thiol, 5 equivalents relative to Pd) and stir for 4 hours. Filter through a pad of Celite to remove the scavenger and inorganic salts.

  • Isolation: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the pure cross-coupled product.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant protodehalogenation (M-I+H) of my 3-iodo-2,6-dimethylimidazo[1,2-b]pyridazine starting material? A1: Protodehalogenation occurs when oxidative addition is successful, but transmetalation is too slow. This allows the Pd(II) intermediate to undergo protonation, often from protic solvents, trace water, or beta-hydride elimination from 4[4]. Solution: Switch to a strictly anhydrous solvent system. If using an aqueous base, ensure vigorous stirring to improve biphasic transmetalation kinetics. Additionally, employing a more sterically demanding and electron-rich ligand (like BrettPhos) accelerates transmetalation, 3[3].

Q2: During Buchwald-Hartwig amination at the C-6 position, I see palladium black precipitating within 15 minutes. How do I stabilize the catalyst? A2: Palladium black is the visual manifestation of catalyst decomposition, usually caused by ligand depletion (via oxidation by trace O2) or poor stabilization of the Pd(0) resting state. The nitrogen-rich imidazo[1,2-b]pyridazine core can also competitively bind Pd, displacing the phosphine ligand. Solution: Ensure rigorous degassing via freeze-pump-thaw, not just nitrogen sparging. Transition from a traditional Pd2(dba)3 / free ligand system to a pre-formed palladacycle precatalyst (e.g., BrettPhos Pd G3). This guarantees a 1:1 Ligand:Palladium ratio and avoids dba-mediated 3[3].

Q3: How do I minimize homocoupling (Ar-Ar) of the boronic acid in Suzuki reactions? A3: Homocoupling is an oxidative side reaction driven by the presence of adventitious oxygen or other oxidants, where two equivalents of boronic acid transmetalate onto a single Pd(II) center. Solution: Maintain strict anaerobic conditions. If homocoupling persists, implement a slow-addition protocol for the boronic acid using a syringe pump. Keeping the steady-state concentration of the boronic acid low strongly favors the cross-coupling pathway over the bimolecular homocoupling event.

Q4: I am seeing unexpected ketone and 3-hydroxy degradation impurities when scaling up. How can I control this? A4: Process development studies on imidazopyridazine derivatives show that these specific degradation pathways are highly temperature-dependent. Reactions run at 80 °C can generate >5% of these impurities, whereas dropping the temperature to 70 °C or 60 °C significantly suppresses them while5[5]. Solution: Lower the reaction temperature to 60–70 °C and extend the reaction time. Use UPLC monitoring to find the exact point of maximum conversion before degradation outpaces product formation.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, ACS Publications. 1

  • Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed, NIH. 2

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC, NIH. 3

  • Development of a Scalable Process for an IL-17A Inhibitor LY3509754: Part III. Assembly of Drug Substance, Salt Formation, and Impurity Control. Organic Process Research & Development, ACS Publications.5

  • Photoredox Catalysis in a Complex Pharmaceutical Setting: Toward the Preparation of JAK2 Inhibitor LY2784544. PMC, NIH. 4

Sources

Technical Support Center: Crystallization of 2,6-Dimethylimidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides in-depth troubleshooting for common crystallization issues encountered with 2,6-dimethylimidazo[1,2-b]pyridazine derivatives. Designed for researchers in pharmaceutical and materials science, this resource offers structured, evidence-based solutions to optimize crystal quality and yield.

Introduction to Crystallization Challenges

The 2,6-dimethylimidazo[1,2-b]pyridazine scaffold is a key structural motif in medicinal chemistry and materials science.[1][2] Achieving a crystalline solid form is often a critical step for purification, characterization, and ensuring the stability and bioavailability of the final product.[3] However, the unique physicochemical properties of these N-heterocyclic compounds can present several challenges during crystallization, including oiling out, formation of amorphous precipitates, and difficulty in obtaining single crystals suitable for X-ray diffraction.[4][5]

This guide is structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.

Part 1: Troubleshooting Common Crystallization Problems

FAQ 1: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[4][6] This often occurs when a solution is highly supersaturated, and the temperature is above the melting point of the solid form in that particular solvent environment. For 2,6-dimethylimidazo[1,2-b]pyridazine derivatives, which can possess flexible side chains and varying polarities, this can be a frequent obstacle.

Causality:

  • High Supersaturation: Rapidly cooling a saturated solution or quickly adding an anti-solvent creates a high level of supersaturation.[7][8] This kinetic state can favor the formation of a disordered, liquid-like solute-rich phase over the more ordered crystalline lattice.[9]

  • Low Melting Point/High Solubility: If the compound has a low melting point or is highly soluble in the chosen solvent, the saturation concentration required for crystallization might be at a temperature where the compound is molten.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[4]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Decrease the cooling rate of your saturated solution. A gradual temperature decrease allows molecules more time to orient themselves into a crystal lattice.[7]

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized areas of high supersaturation.[10]

  • Solvent System Modification:

    • Solvent Selection: Experiment with solvents in which your compound has moderate, rather than high, solubility at elevated temperatures. This allows for a wider metastable zone width (MSZW), the region between the solubility curve and the point of spontaneous nucleation, providing a larger operating window for controlled crystallization.[11] A comprehensive screening of solvents with varying polarities and hydrogen bonding capabilities is recommended.[12][13]

    • Solvent/Anti-solvent Ratio: Systematically vary the ratio of your solvent and anti-solvent to find an optimal composition that encourages crystallization over oiling out.[14]

  • Seeding:

    • Introduce seed crystals (a small amount of the pre-existing crystalline material) into the solution once it has entered the metastable zone (i.e., cooled slightly below the saturation temperature).[4][11] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.[15]

  • Increase Purity:

    • If possible, purify your compound further before attempting crystallization. Techniques like column chromatography can remove impurities that may be inhibiting crystal formation.

FAQ 2: I'm getting an amorphous precipitate or very fine powder instead of well-defined crystals. What should I do?

Answer:

The formation of an amorphous solid or a microcrystalline powder indicates that nucleation is occurring too rapidly and is dominating crystal growth.[7] For rigid heterocyclic systems like imidazo[1,2-b]pyridazines, π-stacking interactions can sometimes lead to rapid aggregation if not properly controlled.

Causality:

  • Excessive Supersaturation: Similar to oiling out, extremely high levels of supersaturation can lead to a "crash out" of the material as a disordered, amorphous solid because the kinetic drive to precipitate is too high for ordered crystal packing to occur.[16]

  • Solvent Choice: The solvent plays a critical role in crystal habit and morphology.[17][18] A solvent that strongly solvates the molecule can inhibit the intermolecular interactions necessary for crystal growth. Conversely, a very poor solvent can cause rapid precipitation.[19]

Troubleshooting Protocol:

  • Control Supersaturation:

    • Decrease Concentration: Start with a more dilute solution. This will require cooling to a lower temperature to achieve supersaturation, which can slow down the nucleation rate.

    • Temperature Gradient: Employ a very slow, controlled cooling ramp. For example, 0.1-0.5 °C per minute.

  • Solvent Screening:

    • A systematic solvent screen is crucial.[20] The goal is to find a solvent or solvent mixture where the compound exhibits moderate solubility and a clear metastable zone. Refer to the table below for a suggested starting point for solvent screening.

Solvent ClassExamplesRationale for Imidazo[1,2-b]pyridazines
Protic Isopropanol, Ethanol, WaterCan engage in hydrogen bonding with the nitrogen atoms of the pyridazine ring, potentially influencing crystal packing.
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateOffer a range of polarities to modulate solubility without direct hydrogen bond donation.
Apolar Toluene, HeptaneOften used as anti-solvents to induce crystallization from more polar solvents.
  • Vapor Diffusion:

    • This is an excellent technique for growing high-quality single crystals from small amounts of material. Dissolve your compound in a good solvent and place it in a small, open vial. Place this vial inside a larger, sealed chamber containing a poor solvent (anti-solvent). The slow diffusion of the anti-solvent vapor into the solution of your compound will gradually induce crystallization.

  • Slurry Experiments:

    • Stirring the amorphous solid in a solvent where it has slight solubility (a slurry) for an extended period can lead to a process called Ostwald ripening.[4] The amorphous, more soluble form will slowly dissolve and re-precipitate as the more stable, crystalline form.

Part 2: Experimental Workflows

Workflow 1: Systematic Solvent Screening for Crystallization

This protocol outlines a method for rapidly screening multiple solvents to identify promising conditions for crystallization.[20]

Materials:

  • 2,6-dimethylimidazo[1,2-b]pyridazine derivative

  • A selection of solvents (see table above)

  • Small vials (e.g., 2 mL HPLC vials)

  • Heating block and/or water bath

  • Microscope

Procedure:

  • Solubility Assessment:

    • Add a small, known amount of your compound (e.g., 5-10 mg) to a vial.

    • Add a measured volume of solvent (e.g., 0.5 mL).

    • Observe solubility at room temperature.

    • If insoluble, heat the vial in increments of 10 °C, vortexing at each step, until the solid dissolves. Note the dissolution temperature.

    • If the compound is soluble at room temperature, it is likely too soluble in that solvent for cooling crystallization.

  • Cooling Crystallization Trial:

    • For solvents where the compound dissolved upon heating, allow the vials to cool slowly to room temperature.

    • Observe the outcome:

      • Crystals: Note the solvent and the quality of the crystals.

      • Oil: The solvent system may be a candidate for optimization (slower cooling, seeding).

      • No Precipitation: The solution is not sufficiently supersaturated. Try evaporating some of the solvent or adding an anti-solvent.

  • Evaporation Crystallization Trial:

    • For solvents where the compound was soluble at room temperature, leave the vial uncapped in a fume hood and allow the solvent to evaporate slowly. Observe for crystal formation.

Workflow 2: Troubleshooting Oiling Out

The following diagram illustrates a decision-making workflow for addressing oiling out.

G start Oiling Out Observed supersaturation Is supersaturation generated slowly? start->supersaturation slow_down Action: Reduce cooling rate or anti-solvent addition rate supersaturation->slow_down No solvent Is the solvent system optimal? supersaturation->solvent Yes slow_down->solvent screen_solvents Action: Screen alternative solvents or solvent/anti-solvent ratios solvent->screen_solvents No seeding Have you tried seeding? solvent->seeding Yes screen_solvents->seeding add_seeds Action: Add seed crystals to the solution within the metastable zone seeding->add_seeds No purity Is the material pure? seeding->purity Yes add_seeds->purity purify Action: Purify the compound (e.g., chromatography) purity->purify No success Crystallization Successful purity->success Yes fail Issue Persists: Re-evaluate starting material and synthetic route purify->fail

Caption: Decision tree for troubleshooting oiling out.

Part 3: Advanced Considerations

Polymorphism

Be aware that 2,6-dimethylimidazo[1,2-b]pyridazine derivatives, like many active pharmaceutical ingredients (APIs), can exhibit polymorphism—the ability to exist in multiple crystalline forms.[12] Different polymorphs can have different physical properties, including solubility and stability. The crystallization conditions you employ (solvent, temperature, cooling rate) can influence which polymorph is obtained.[7] It is crucial to characterize your crystalline material using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and control the polymorphic form.

Salt and Co-crystal Formation

For derivatives with ionizable groups, salt formation can be an effective strategy to improve crystallinity and modify physicochemical properties.[12][21] Similarly, co-crystallization, the formation of a crystalline structure containing the API and a neutral co-former, can also be explored to overcome crystallization challenges.[21]

References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Fevotte, G. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1271-1277. Retrieved from [Link]

  • Kuhs, M., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design, 16(5), 2590-2604. Retrieved from [Link]

  • Kuhs, M., et al. (2016). Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules. Crystal Growth & Design, 16(5), 2590-2604. Retrieved from [Link]

  • Xie, Y., et al. (n.d.). SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. Retrieved from [Link]

  • Coe, F. L., & Worcester, E. M. (2014). SUPERSATURATION AND THE STONE CRYSTALS. Kidney Stone Program - The University of Chicago. Retrieved from [Link]

  • Umemoto, K., et al. (2020). Supersaturation-Dependent Formation of Amyloid Fibrils. International Journal of Molecular Sciences, 21(21), 8296. Retrieved from [Link]

  • Harvard Natural Sciences Lecture Demonstrations. (n.d.). Supersaturation and Crystallization. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • Liu, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Molecules, 30(5), 1029. Retrieved from [Link]

  • Alvarez-Mico, X., et al. (2025). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). An In-Line Study of Oiling Out and Crystallization. Retrieved from [Link]

  • Salokhe, T., et al. (2023). Crystallization in highly supersaturated, agitated sucrose solutions. Physics of Fluids, 35(6), 067126. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • Ishihara, M., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. Journal of Computer-Aided Molecular Design, 19(8), 555-562. Retrieved from [Link]

  • Zhang, T., et al. (2021). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Crystals, 11(11), 1383. Retrieved from [Link]

  • Parisi, E., & Centore, R. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1714. Retrieved from [Link]

  • Chen, Y., et al. (2021). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 12(5), 947-954. Retrieved from [Link]

  • Tanimoto, H., et al. (2011). Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo. Bioorganic & Medicinal Chemistry Letters, 21(3), 904-908. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy of nSMase2 Inhibitors Containing the Imidazo[1,2-b]pyridazine Scaffold: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical therapeutic target for halting the progression of neurodegenerative diseases. By regulating the biogenesis of extracellular vesicles (EVs), nSMase2 controls the cell-to-cell propagation of pathological cargo. Historically, the field has been bottlenecked by legacy inhibitors with poor physicochemical properties. The discovery of the imidazo[1,2-b]pyridazine scaffold —specifically the compound PDDC—has provided the first truly drug-like, orally bioavailable, and brain-penetrant molecules to interrogate and therapeutically target the nSMase2-ceramide-EV axis.

The Mechanistic Rationale for Targeting nSMase2

Neutral sphingomyelinase 2 (nSMase2; SMPD3) is a membrane-bound phosphodiesterase that catalyzes the hydrolysis of sphingomyelin into phosphorylcholine and ceramide[1]. The localized accumulation of ceramide alters the biophysical properties of plasma and endosomal membranes, driving the inward budding of multivesicular bodies and the subsequent release of EVs[2].

Under pathological conditions, such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and HIV-associated neurocognitive disorders (HAND), chronically elevated nSMase2 activity leads to the excessive release of EVs carrying pathological cargo, including phosphorylated tau (pTau)[3][4]. Consequently, inhibiting nSMase2 represents a highly viable therapeutic strategy to halt the cell-to-cell propagation of neurotoxic proteins.

Pathway SM Sphingomyelin Ceramide Ceramide (Bioactive Lipid) SM->Ceramide Hydrolysis nSMase2 nSMase2 (Enzyme) nSMase2->Ceramide Catalyzes EV EV Biogenesis & Release Ceramide->EV Membrane Budding Pathology Pathological Spread (e.g., pTau) EV->Pathology Cargo Transport PDDC PDDC (Imidazo[1,2-b]pyridazine) PDDC->nSMase2 Noncompetitive Inhibition

Figure 1: Mechanism of nSMase2-driven EV biogenesis and its noncompetitive inhibition by PDDC.

Comparative Efficacy of nSMase2 Inhibitors

Historically, the development of nSMase2 inhibitors has been hindered by poor physicochemical properties and a lack of brain penetrance. The discovery of the imidazo[1,2-b]pyridazine scaffold marked a turning point in the field, overcoming the limitations of earlier generations.

Table 1: Comparative Profiling of Key nSMase2 Inhibitors
CompoundScaffold / ClassIC50 (Human nSMase2)Mechanism of InhibitionPharmacokinetics & BBB PenetranceLimitations / Advantages
GW4869 Symmetrical dihydro-quinazoline~1.0 μMNoncompetitivePoor aqueous solubility; negligible brain penetrance.Legacy tool compound identified via rat nSMase; unsuitable for in vivo CNS studies[3].
DPTIP Imidazole-phenol30 nMCompetitivePoor oral bioavailability; rapid clearance (t1/2 ~0.5h).Highly potent in vitro, but requires complex prodrug masking for in vivo efficacy[1].
Cambinol Thio-uracil~5.0 μMUncompetitivePoor metabolic stability.Unsuccessful optimization efforts due to rapid hepatic degradation[5].
PDDC Imidazo[1,2-b]pyridazine 300 nMNoncompetitive (Ki = 0.3 μM)Excellent oral bioavailability (%F = 88); High brain penetrance.First-in-class drug-like molecule; robust in vivo efficacy in AD models[2][5].

Deep Dive: The Imidazo[1,2-b]pyridazine Scaffold (PDDC)

Through high-throughput screening and extensive structure-activity relationship (SAR) optimization, researchers identified phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate, widely known as PDDC [2][5].

Structural Causality & Mechanism: The imidazo[1,2-b]pyridazine core is strictly conserved for activity; scaffold hopping to other 5-6 fused bicyclic rings (e.g., purine, thieno[3,2-d]pyrimidine) results in a complete loss of potency[2]. PDDC acts as a noncompetitive inhibitor with respect to sphingomyelin, meaning it binds to an allosteric site on the nSMase2 enzyme rather than the catalytic pocket[5]. This is a critical mechanistic advantage, as it allows the drug to avoid direct competition with the highly abundant endogenous sphingomyelin substrate located in cellular lipid rafts.

In Vivo Efficacy: In the PS19 transgenic mouse model of Alzheimer's disease, pathological tau expression triggers an aberrant elevation in brain ceramides and nSMase2 activity[4]. Oral administration of PDDC completely normalizes these ceramide levels, significantly attenuates astrocyte-derived extracellular vesicle (ADEV) release, and slows the anatomical spread of tau pathology[4][5].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating imidazo[1,2-b]pyridazine-based nSMase2 inhibitors.

Protocol A: In Vitro Fluorometric nSMase2 Catalytic Activity Assay

Purpose: To determine the IC50 and mechanism of action (e.g., noncompetitive vs. competitive) of novel compounds.

  • Enzyme Preparation: Express and purify recombinant human nSMase2 (residues 1-655) lacking the transmembrane domain to ensure solubility, or utilize standardized human brain lysates.

  • Lipid Vesicle Preparation: Prepare substrate micelles by sonicating sphingomyelin (e.g., 100 μM) with a fluorescent reporter (e.g., Amplex Red coupled with choline oxidase/HRP) in a neutral buffer (pH 7.4, 100 mM Tris-HCl, 10 mM MgCl2).

  • Inhibitor Incubation: Pre-incubate the nSMase2 enzyme with varying concentrations of the imidazo[1,2-b]pyridazine inhibitor (e.g., 1 nM to 10 μM) for 30 minutes at 37°C.

    • Causality Insight: Pre-incubation is critical for noncompetitive inhibitors like PDDC. It allows the compound to achieve binding equilibrium at the allosteric site before the introduction of the substrate, preventing artificially inflated IC50 values.

  • Reaction Initiation & Readout: Add the substrate micelles to the enzyme-inhibitor mixture. Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (V0) and fit the data to a four-parameter logistic curve to derive the IC50.

Protocol B: Astrocyte-Derived Extracellular Vesicle (ADEV) Release Assay

Purpose: To validate the functional cellular efficacy of nSMase2 inhibitors in blocking EV biogenesis.

Workflow Step1 1. Primary Astrocyte Culture (Grow to 80% Confluence) Step2 2. Cytokine Stimulation (IL-1β or ATP to induce EVs) Step1->Step2 Step3 3. Inhibitor Treatment (PDDC 0.1 - 1.0 μM) Step2->Step3 Step4 4. Conditioned Media Collection & Differential Centrifugation Step3->Step4 Step5 5. EV Quantification (Nanoparticle Tracking Analysis) Step4->Step5

Figure 2: Standardized workflow for evaluating nSMase2 inhibitor efficacy via ADEV release.

  • Cell Culture: Culture primary human or murine astrocytes in EV-depleted media for 48 hours.

    • Causality Insight: Standard fetal bovine serum (FBS) contains billions of bovine EVs. Using EV-depleted media ensures that the quantified EVs are exclusively astrocyte-derived.

  • Stimulation & Treatment: Co-treat the cells with an inflammatory stimulus (e.g., 10 ng/mL IL-1β) and the nSMase2 inhibitor (e.g., PDDC at 0.3 μM).

  • Media Harvesting: Collect the conditioned media after 24 hours. Perform sequential centrifugation (300 × g for 10 min, 2,000 × g for 10 min, 10,000 × g for 30 min) to remove intact cells, apoptotic bodies, and large microvesicles.

  • Ultracentrifugation: Pellet the exosomes/EVs at 100,000 × g for 70 minutes at 4°C.

  • Quantification & Self-Validation: Resuspend the pellet in PBS and analyze particle concentration using Nanoparticle Tracking Analysis (NTA).

    • Self-Validating Step: A successful assay will show a dose-dependent reduction in EV concentration. To prove this is due to nSMase2 inhibition and not compound toxicity, an LDH (Lactate Dehydrogenase) cytotoxicity assay must be run in parallel on the source cells. If LDH is elevated, the EV reduction is an artifact of cell death.

References

  • US20200190089A1 - Small molecule inhibitors of neutral sphingomyelinase 2 (nsmase2)
  • Discovery of orally bioavailable and brain penetrable prodrugs of the potent nSMase2 inhibitor DPTIP Source: NIH / PubMed Central URL
  • Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease Source: ResearchGate / Journal of Medicinal Chemistry URL
  • A novel and potent brain penetrant inhibitor of extracellular vesicle release Source: NIH / PubMed Central URL
  • Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in murine Alzheimer's disease Source: NIH / PubMed URL

Sources

Comprehensive Comparison Guide: Assessing MIC Values of 2,6-Dimethylimidazo[1,2-b]pyridazine Scaffolds in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Comparative Efficacy, and Standardized MIC Protocols

Executive Summary & Rationale

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has necessitated the discovery of novel chemical entities targeting untapped biological pathways. The cytochrome bc1 complex (QcrB), a critical component of the mycobacterial electron transport chain, has emerged as a highly vulnerable target.

While the imidazo[1,2-a]pyridine scaffold (e.g., Q203/Telacebec) has demonstrated profound clinical efficacy as a QcrB inhibitor, extensive "scaffold-hopping" studies have been conducted to circumvent resistance and improve pharmacokinetic profiles. This guide objectively evaluates the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, comparing its Minimum Inhibitory Concentration (MIC) performance against established alternatives, and provides a rigorously validated protocol for assessing its anti-tubercular activity.

Mechanistic Pathway: Targeting Mycobacterial Respiration

Imidazo-fused heterocycles exert their bactericidal activity by disrupting oxidative phosphorylation. Unlike many bacteria, Mtb is obligately dependent on oxidative phosphorylation for ATP synthesis and cannot survive solely on substrate-level phosphorylation[1].

G Compound Imidazo[1,2-b] pyridazine Scaffold QcrB Cytochrome bc1 Complex (QcrB) Compound->QcrB Binds to Q-site ETC Electron Transport Arrest QcrB->ETC Blocks e- flow ATP ATP Depletion & Cell Death ETC->ATP Causes

Caption: Mechanism of action for imidazo-fused scaffolds targeting the Mtb QcrB complex.

Comparative Performance Analysis

When optimizing hit compounds, medicinal chemists frequently alter the position of heteroatoms to map the pharmacophore. In a landmark scaffold-switching study, researchers compared the highly potent N-benzyl-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide against its structural isomer, N-benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide [2][3].

The data reveals a critical structure-activity relationship (SAR) insight: the specific placement of the nitrogen atom in the fused bicyclic system profoundly impacts binding affinity within the QcrB pocket.

Table 1: Comparative MIC Values Against Mtb H37Rv
Compound Scaffold / DrugMIC ValueTarget / MechanismEfficacy Profile
Imidazo[1,2-a]pyridine (Compound 2)0.1 μMQcrB InhibitorHighly Active. Optimal hydrogen bonding and steric fit in the QcrB binding pocket.
Imidazo[1,2-b]pyridazine (Compound 7)64.0 μMQcrB InhibitorModerately Active. The shift of the nitrogen atom alters the dipole moment, reducing target affinity[2].
Benzohydrazide-Imidazo[1,2-b]pyridazine 1.6 - 6.25 µg/mLPutative QcrBActive. Functionalization with a benzohydrazide linker rescues potency.
Phenoxy-Imidazo[1,2-b]pyridazine 25.0 µg/mLPutative QcrBModerately Active. Bulky C-8 substitutions show limited target engagement[4].
Isoniazid (Standard Control)~0.3 µMInhA InhibitorHighly Active. Frontline standard of care; requires KatG activation.

Application Scientist Insight: The raw 2,6-dimethylimidazo[1,2-b]pyridazine core exhibits a >600-fold drop in potency compared to the imidazo[1,2-a]pyridine core[2]. However, this does not render the scaffold useless. As seen with the benzohydrazide derivatives, extending the molecule to interact with secondary binding domains can restore sub-micromolar MICs. For drug development professionals, this indicates that the imidazo[1,2-b]pyridazine scaffold requires extensive C-3 or C-6 functionalization to be viable as a lead candidate.

Experimental Methodology: Microplate Alamar Blue Assay (MABA)

To ensure high scientific integrity and reproducibility, the assessment of 2,6-dimethylimidazo[1,2-b]pyridazine derivatives must be conducted using a self-validating Microplate Alamar Blue Assay (MABA) . This protocol is prioritized over traditional agar proportion methods due to its high-throughput compatibility and objective fluorometric readouts.

Protocol Mechanics & Causality

1. Media Preparation & Inoculum Standardization

  • Action: Culture Mtb H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween-80 until an OD600 of 0.6-0.8 is reached. Dilute to 1×105 CFU/mL.

  • Causality: OADC provides essential fatty acids and prevents toxicity from free radicals. Tween-80 prevents mycobacterial clumping, ensuring a homogenous suspension necessary for reproducible well-to-well MIC data.

2. Compound Preparation & Serial Dilution

  • Action: Dissolve the 2,6-dimethylimidazo[1,2-b]pyridazine derivative in 100% DMSO. Perform 2-fold serial dilutions in 96-well microtiter plates using 7H9 broth. Ensure final DMSO concentration remains ≤1% (v/v).

  • Causality: Imidazo-fused heterocycles are highly lipophilic. While DMSO is required for solubility, concentrations >1% exhibit intrinsic mycobactericidal activity, which would artificially lower the apparent MIC and generate false-positive efficacy data.

3. Self-Validating Controls

  • Action: Every plate MUST include:

    • Growth Control: Bacteria + Media + 1% DMSO (Validates organism viability).

    • Sterility Control: Media + 1% DMSO only (Detects contamination).

    • Positive Control: Isoniazid or Rifampicin (Validates assay sensitivity against known standards).

4. Incubation & Resazurin Addition

  • Action: Incubate plates at 37°C for 7 days. On day 7, add 20 µL of Alamar Blue (resazurin) and 12.5 µL of 20% Tween-80 to each well. Incubate for an additional 24 hours.

  • Causality: Resazurin is a blue, non-fluorescent dye. Viable Mtb cells possess active oxidoreductase enzymes that reduce resazurin to resorufin (pink, highly fluorescent). This provides a quantifiable, objective measure of bacterial survival, eliminating the subjectivity of visual turbidity assessments.

5. Data Acquisition

  • Action: Read fluorescence at Ex: 530 nm / Em: 590 nm. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink (or exhibits ≤10% of the fluorescence of the growth control).

G Step1 1. Inoculum Preparation (Mtb H37Rv in 7H9+OADC) Step2 2. Compound Dilution (2-fold serial, ≤1% DMSO) Step1->Step2 Step3 3. Incubation (7 days at 37°C) Step2->Step3 Step4 4. Alamar Blue Addition (Resazurin indicator) Step3->Step4 Step5 5. Fluorescence Readout (Ex: 530nm, Em: 590nm) Step4->Step5 Step6 6. MIC Determination (Lowest conc. preventing reduction) Step5->Step6

Caption: Step-by-step workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion & Future Directions

While the base 2,6-dimethylimidazo[1,2-b]pyridazine scaffold exhibits a higher MIC (lower potency) than its imidazo[1,2-a]pyridine counterpart against replicating Mtb, it remains a highly valuable chemical space for drug discovery. The distinct pharmacokinetic properties and reduced lipophilicity of the pyridazine core offer a unique foundation for overcoming the high plasma protein binding often associated with QcrB inhibitors. Future optimization should focus on C-3 amide extensions and C-6 halogenation to improve target residence time and lower the MIC into the sub-micromolar range.

References

  • Moraski, G. C., et al. (2014). "Scaffold-switching: an exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Poojary, S. S., et al. (2022). "Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols." ACS Omega.[Link]

  • Paidi, K. R., et al. (2017). "Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity." TSI Journals.[Link]

  • Kumar, A., et al. (2025). "Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities." Chemistry & Biodiversity.[Link]

Sources

Comparative Guide: 5,6-Fused Bicyclic Heteroaromatic Scaffolds in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the 5,6-fused bicyclic heteroaromatic ring system is a highly privileged scaffold. Structurally mimicking the adenine ring of ATP, these bioisosteres are foundational in the design of kinase inhibitors, anti-infectives, and central nervous system (CNS) therapeutics. However, selecting the optimal 5,6-fused core—whether an indole, azaindole, benzimidazole, or imidazopyridine—requires a rigorous balancing of pharmacodynamics (target affinity) and pharmacokinetics (ADME properties).

This guide provides an objective, data-driven comparison of prominent 5,6-fused bicyclic scaffolds, detailing the mechanistic causality behind scaffold hopping and providing self-validating experimental protocols for their evaluation.

Mechanistic Rationale: Why Scaffold Morphing Matters

The transition from a primary hit to an optimized lead often necessitates "scaffold morphing" or "scaffold hopping"—the systematic replacement of the core ring system. This is not merely a tactic to navigate around crowded intellectual property (IP) spaces; it is a fundamental chemical strategy to tune physicochemical properties[1].

By strategically inserting or moving nitrogen atoms within a 5,6-fused system, medicinal chemists can alter the molecule's pKa, topological polar surface area (TPSA), and electron density. This directly modulates:

  • Target Engagement: Creating precise hydrogen-bond donor/acceptor vectors (e.g., bidentate interactions with the kinase hinge region)[2].

  • Metabolic Stability: Deactivating electron-rich aromatic rings to prevent rapid cytochrome P450 (CYP450) mediated oxidation.

  • Aqueous Solubility: Disrupting crystal lattice packing or introducing basic centers to improve oral bioavailability.

ScaffoldHopping Start Lead Compound (e.g., Indole Core) InSilico In Silico Scaffold Morphing (Identify 5,6-Fused Bioisosteres) Start->InSilico Identify liabilities Synthesis Parallel Synthesis (Organometallic Cross-Coupling) InSilico->Synthesis Select targets EnzymeAssay Primary Enzymatic Assay (e.g., Kinase TR-FRET) Synthesis->EnzymeAssay Purified compounds ADME In Vitro ADME Profiling (Microsomal Stability, Caco-2) EnzymeAssay->ADME Active hits ADME->InSilico Poor ADME (Iterative) LeadOpt Optimized Lead (e.g., Imidazo[1,2-a]pyridine) ADME->LeadOpt Favorable Profile

Workflow for scaffold hopping and bioisosteric replacement of 5,6-fused heteroaromatics.

Comparative Analysis of Key 5,6-Fused Scaffolds

Indole vs. 7-Azaindole: Optimizing Hinge Binding and Bioavailability

The indole core is ubiquitous in nature but often presents challenges in drug design due to its high lipophilicity and susceptibility to oxidative metabolism. Shuffling a nitrogen atom to the 7-position yields 7-azaindole , a transformation that dramatically alters the pharmacological profile.

  • Causality in Design: The addition of the N7 atom introduces a built-in hydrogen bond acceptor adjacent to the N1 hydrogen bond donor. This perfectly complements the backbone amide NH and carbonyl oxygen of the kinase hinge region, significantly increasing binding affinity[2].

  • Experimental Outcome: In the development of anticancer agents, replacing an indole core with a 7-azaindole core improved oral bioavailability ( F ) from <10% to 35%, driven by decreased lipophilicity and improved aqueous solubility.

Imidazo[1,2-a]pyridine: The ADME Workhorse

The imidazo[1,2-a]pyridine scaffold is highly modular and renowned for its excellent drug-like properties. It has been extensively utilized in the development of antitubercular agents (e.g., targeting the DprE1 enzyme or cytochrome bc1 complex).

  • Causality in Design: The bridgehead nitrogen provides unique electron distribution, making the scaffold less susceptible to rapid Phase I metabolism compared to simple indoles.

  • Experimental Outcome: During extensive "scaffold switching" campaigns against Mycobacterium tuberculosis, while other 5,6-fused systems were synthesized, the imidazo[1,2-a]pyridine-3-carboxamides consistently remained the optimal scaffold, retaining sub-micromolar potency (MIC < 0.2 µM) while demonstrating superior pharmacokinetic stability[3].

Benzimidazole: Enhancing the Free Plasma Fraction

Benzimidazoles are often employed as bioisosteres to bypass crowded intellectual property landscapes while tuning physical properties.

  • Causality in Design: Replacing an azaindole with a benzimidazole alters the dipole moment and lowers the LogD. This structural shift often disrupts plasma protein binding.

  • Experimental Outcome: In a scaffold morphing study targeting DprE1, transitioning to a benzimidazole series maintained potent enzyme inhibition while significantly improving aqueous solubility and increasing the free (unbound) plasma fraction, a critical parameter for driving in vivo efficacy[4].

Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacological attributes of these core scaffolds, providing a baseline for rational selection.

Scaffold TypeH-Bond Donors / AcceptorsTypical LogP Range (Unsubstituted)Key Physicochemical AdvantagePrimary Drug Target Classes
Indole 1 / 02.0 - 2.5Highly lipophilic, good membrane permeability.CNS targets, GPCRs
7-Azaindole 1 / 11.2 - 1.8Bidentate hinge-binding, improved solubility over indole.Kinases (Hinge Binders)
Imidazo[1,2-a]pyridine 0 / 21.0 - 1.6Excellent metabolic stability, modular synthesis.Anti-infectives (e.g., TB), Kinases
Benzimidazole 1 / 11.3 - 1.9High free plasma fraction, lowers LogD.Anti-infectives, Anthelmintics
Purine 1 / 3-0.5 - 0.5Exact ATP mimetic, highly polar.Kinases, Polymerases

Experimental Workflows & Self-Validating Protocols

To objectively evaluate the performance of a newly synthesized 5,6-fused scaffold, researchers must employ robust, self-validating assays. Below are the standard protocols for assessing primary target engagement and metabolic liability.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the half-maximal inhibitory concentration ( IC50​ ) of 5,6-fused bioisosteres against a target kinase. Causality: TR-FRET is chosen over standard fluorescence because the time-delayed read eliminates background autofluorescence commonly exhibited by highly conjugated heteroaromatic compounds, ensuring trustworthy data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase enzyme, a biotinylated peptide substrate, and ATP in an assay buffer (e.g., HEPES pH 7.4, 10 mM MgCl2​ , 0.01% Tween-20).

    • Critical Step: The ATP concentration must be set exactly at its apparent Km​ for the specific kinase. This sensitizes the assay to competitive inhibitors (which 5,6-fused scaffolds typically are) while remaining physiologically relevant.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo) to dispense the 5,6-fused compounds in a 10-point dose-response curve into a 384-well plate. Causality: Acoustic dispensing eliminates plastic tip carryover and minimizes DMSO concentration (<1% final), preventing solvent-induced enzyme denaturation.

  • Reaction Initiation & Incubation: Add the enzyme/substrate/ATP mixture to the compounds. Incubate at room temperature for 60 minutes to reach steady-state kinetics.

  • Detection: Add the stop solution containing EDTA (to chelate Mg2+ and halt the reaction), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Read & Validate: Read the plate on a multi-mode reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620). Self-Validation: The assay must include a known reference inhibitor (e.g., Staurosporine) to validate day-to-day assay reproducibility.

HingeBinding cluster_kinase Kinase Active Site Hinge Hinge Region Backbone (Cys/Met/Leu) Gatekeeper Gatekeeper Residue Solvent Solvent Exposed Region Scaffold 5,6-Fused Heteroaromatic Core (e.g., 7-Azaindole) Scaffold->Hinge Bidentate H-Bonds Substituent3 C3/C4 Substituent Scaffold->Substituent3 Substituent5 C5/C6 Substituent Scaffold->Substituent5 Substituent3->Gatekeeper Steric Fit Substituent5->Solvent Solubilizing Group

Pharmacophore model of a 5,6-fused bicyclic scaffold interacting with a kinase active site.

Protocol 2: In Vitro Human Liver Microsome (HLM) Stability Assay

Purpose: To evaluate the Phase I metabolic clearance of the scaffold. Causality: Highly lipophilic scaffolds (like unsubstituted indoles) are rapidly oxidized by CYP450 enzymes. Measuring intrinsic clearance ( CLint​ ) early prevents the advancement of compounds with poor in vivo half-lives.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Spiking: Add the test scaffold to a final concentration of 1 µM.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I oxidation cannot occur, serving as a negative control.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates the microsomal proteins, instantly stopping the reaction.

  • Analysis: Centrifuge the quenched samples to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound over time, calculating the t1/2​ and CLint​ .

Conclusion

The selection of a 5,6-fused bicyclic heteroaromatic scaffold is a delicate exercise in multi-parameter optimization. While the indole core provides a strong starting point for hit generation, bioisosteric replacement with 7-azaindoles, imidazo[1,2-a]pyridines, or benzimidazoles is often required to overcome metabolic liabilities, improve aqueous solubility, and fine-tune target engagement vectors. By integrating rigorous in silico design with self-validating in vitro assays, drug development professionals can efficiently navigate scaffold hopping to yield high-quality clinical candidates.

References

  • Scaffold-hopping strategy: synthesis and biological evaluation of 5,6-fused bicyclic heteroaromatics to identify orally bioavailable anticancer agents. PubMed / NIH. Available at:[Link]

  • Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates. PMC / NIH. Available at:[Link]

  • Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. PMC / NIH. Available at:[Link]

  • Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega. Available at:[Link]

  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validating 2,6-Dimethylimidazo[1,2-b]pyridazine Derivatives (PDDC) for Alzheimer's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of Alzheimer’s disease (AD) drug development, targeting the prion-like propagation of hyperphosphorylated tau (pTau) has emerged as a critical therapeutic frontier. Recent evidence demonstrates that tau propagation occurs largely via extracellular vesicles (EVs) and exosomes[1]. The biogenesis of these EVs is driven by Neutral Sphingomyelinase 2 (nSMase2) , an enzyme that catalyzes the cleavage of sphingomyelin into ceramide at the plasma membrane.

While nSMase2 is a validated therapeutic target, early pharmacological inhibitors suffered from severe pharmacokinetic (PK) limitations, precluding their clinical use. This guide critically evaluates PDDC (phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-yl)carbamate)—a novel inhibitor built on the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold[2]. We objectively compare its performance against legacy inhibitors and provide self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The nSMase2-EV Axis

To understand the superiority of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, one must first understand the causality of the target pathway. In AD models (such as the PS19 transgenic mouse), intracellular tau expression triggers an aberrant elevation in brain ceramides and nSMase2 activity[3]. This ceramide enrichment alters membrane curvature, forcing the budding and release of EVs loaded with pathological pTau.

By selectively inhibiting nSMase2, PDDC normalizes brain ceramide levels, halts EV biogenesis, and effectively "quarantines" tau pathology, preventing its spread across synaptically connected networks[4].

Pathway Tau Intracellular pTau Accumulation nSMase2 nSMase2 Enzyme Activation Tau->nSMase2 SM Sphingomyelin Cleavage nSMase2->SM Ceramide Ceramide Enrichment at Membrane SM->Ceramide EV Extracellular Vesicle (EV) Biogenesis Ceramide->EV Spread Prion-like Tau Propagation EV->Spread PDDC PDDC (2,6-dimethylimidazo[1,2-b]pyridazine) PDDC->nSMase2 Inhibits

Figure 1: Mechanism of nSMase2-mediated EV biogenesis and tau propagation inhibited by PDDC.

Comparative Performance Analysis

Historically, the validation of nSMase2 as a target was hindered by the lack of tractable lead compounds. Legacy tool compounds like GW4869 and Cambinol, while useful in vitro, fail in vivo due to poor aqueous solubility and lack of blood-brain barrier (BBB) penetrance[5]. Later discoveries, such as DPTIP, achieved nanomolar potency but suffered from rapid clearance and negligible oral bioavailability[6].

The introduction of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold (PDDC) resolved these translational bottlenecks. While its raw in vitro potency (IC50 = 300 nM) is lower than DPTIP, its exceptional metabolic stability, oral bioavailability, and brain penetrance make it the first viable in vivo therapeutic candidate for AD[7].

Table 1: Pharmacological Profile of nSMase2 Inhibitors
CompoundCore ScaffoldIC50 (nM)Oral Bioavailability (%F)Brain PenetrancePrimary Limitations / Advantages
GW4869 N/A (Symmetrical aniline)~1,000PoorNegligibleLimitation: Highly lipophilic, non-specific, unsuitable for in vivo CNS targeting.
Cambinol Thiouracil~5,000PoorLowLimitation: Low potency, poor pharmacokinetic profile.
DPTIP Imidazole-phenol30< 5%Moderate (via IP)Limitation: Extremely short half-life (<30 min), requires prodrug formulation for oral use.
PDDC 2,6-dimethylimidazo[1,2-b]pyridazine 300 High High Advantage: First orally bioavailable, brain-penetrable inhibitor. Normalizes ceramides in vivo.

Experimental Validation Protocols

To establish a self-validating system for testing PDDC or novel derivatives of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, researchers must utilize assays that confirm both target engagement (ceramide reduction) and phenotypic efficacy (pTau reduction).

Protocol 1: In Vitro nSMase2 Target Engagement Assay

This protocol uses a fluorometric readout to confirm the direct inhibition of nSMase2 cleavage activity.

  • Causality & Control: GW4869 is used as a positive control to validate assay sensitivity. A mutant nSMase2 (catalytically inactive) lysate serves as a negative baseline to ensure the fluorescent signal is exclusively nSMase2-dependent.

  • Step 1: Prepare recombinant human nSMase2 in assay buffer (100 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.2% Triton X-100).

  • Step 2: Serially dilute PDDC (from 10 µM to 1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Step 3: Incubate the enzyme with PDDC or GW4869 (1 µM) for 30 minutes at 37°C.

  • Step 4: Add the fluorogenic substrate (e.g., Amplex Red Sphingomyelinase Assay kit components).

  • Step 5: Measure fluorescence (Ex/Em = 530/590 nm) continuously for 60 minutes. Calculate IC50 using non-linear regression.

Protocol 2: In Vivo Efficacy in PS19 AD Mouse Model

This workflow evaluates the compound's ability to cross the BBB and halt EV-mediated tau propagation[3].

Workflow Prep 1. PDDC Formulation (Corn Oil/DMSO) Dosing 2. Oral Admin (PO) PS19 AD Mouse Model Prep->Dosing Harvest 3. Tissue Harvest (Brain & Plasma) Dosing->Harvest Analysis 4. LC-MS/MS (Ceramides) & EV pTau ELISA Harvest->Analysis

Figure 2: In vivo experimental workflow for validating PDDC efficacy in PS19 mice.

  • Causality & Control: Wild-Type (WT) littermates treated with vehicle establish the baseline healthy ceramide/EV levels. PS19 mice treated with vehicle establish the disease ceiling. PDDC efficacy is measured by the degree of normalization toward the WT baseline.

  • Step 1 (Formulation): Dissolve PDDC stock (50.0 mg/mL in DMSO) into corn oil (1:9 ratio) to yield a clear 5 mg/mL working solution[8]. This lipid-based vehicle maximizes oral absorption.

  • Step 2 (Dosing): Administer PDDC (e.g., 10-30 mg/kg) or vehicle orally (PO) to 6-month-old PS19 mice daily for 4 weeks.

  • Step 3 (Harvest): Euthanize mice. Perfuse with saline to remove blood from brain vasculature (critical to avoid confounding brain ceramide levels with plasma ceramides). Isolate the cortex/hippocampus and collect plasma.

  • Step 4 (Lipidomics): Extract brain lipids using the Bligh-Dyer method. Quantify specific ceramide species (e.g., C16:0, C18:0, C24:1) via LC-MS/MS. Validation: PDDC-treated PS19 brains should show a statistically significant reduction in ceramides compared to vehicle-treated PS19 brains.

  • Step 5 (EV Isolation & pTau Analysis): Isolate EVs from plasma using size-exclusion chromatography. Lyse EVs and quantify pTau (e.g., AT8 antibody) via ELISA. Validation: Successful nSMase2 inhibition will reflect as a drop in total EV particle count and a corresponding drop in EV-encapsulated pTau.

Conclusion

The validation of the 2,6-dimethylimidazo[1,2-b]pyridazine scaffold, epitomized by PDDC, represents a paradigm shift in targeting nSMase2 for Alzheimer's disease. By overcoming the pharmacokinetic barriers that plagued legacy inhibitors like GW4869 and DPTIP, PDDC provides researchers with a robust, orally bioavailable, and brain-penetrable tool. Experimental data confirms that this compound class successfully engages its target in the CNS, normalizes disease-induced ceramide spikes, and mitigates the exosomal spread of tau pathology, cementing its status as a premier lead for neurodegenerative drug development.

References

  • Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Inhibiting tau-induced elevated nSMase2 activity and ceramides is therapeutic in an Alzheimer's disease mouse model - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Pharmacokinetic Evaluation of Neutral Sphinghomyelinase2 (nSMase2) Inhibitor Prodrugs in Mice and Dogs - MDPI Source: MDPI URL:[Link]

  • Prototype nSMase inhibitors - ResearchGate Source: ResearchGate URL:[Link]

Sources

Safety Operating Guide

2,6-Dimethylimidazo[1,2-b]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

2,6-Dimethylimidazo[1,2-b]pyridazine: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist consulting with drug development teams, I frequently encounter logistical hurdles regarding the scale-up and safe handling of specialized heterocyclic precursors. 2,6-Dimethylimidazo[1,2-b]pyridazine (CAS 17412-39-4) is a highly valuable chemical scaffold, primarily utilized in the synthesis of neutral sphingomyelinase 2 (nSMase2) inhibitors (such as PDDC)[1]. Because nSMase2 plays a critical role in exosome biogenesis and the propagation of neurodegenerative pathologies like Alzheimer's disease, the demand for this precursor has surged in medicinal chemistry labs[2].

However, handling nitrogen-rich heterocycles requires strict adherence to specialized safety and disposal protocols. This guide provides a self-validating, step-by-step operational plan to ensure technical accuracy, laboratory safety, and environmental compliance.

Hazard Assessment & Causality

To handle chemicals safely, researchers must understand the causality behind the safety rules.

  • Inhalation and Contact Risks: As a crystalline solid/powder, 2,6-Dimethylimidazo[1,2-b]pyridazine poses a significant inhalation hazard. Micro-particulates can easily become airborne during weighing or transfer, leading to respiratory tract irritation. It is also a known skin and eye irritant[3].

  • Combustion Byproducts (The NOx Factor): The molecular formula of this compound is C8H9N3. Because it contains a high density of nitrogen atoms within its fused bicyclic ring system, improper disposal (such as low-temperature burning or standard trash disposal) will result in the release of highly toxic nitrogen oxides (NOx)[3]. Therefore, standard solvent evaporation or municipal disposal is strictly prohibited.

Operational Safety & Handling Protocol

Before initiating any synthetic workflow involving 2,6-Dimethylimidazo[1,2-b]pyridazine, implement the following self-validating safety system:

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the unreacted powder inside a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood. Ensure the face velocity is calibrated to at least 100 feet per minute (fpm).

  • Personal Protective Equipment (PPE):

    • Hands: Double-glove with heavy-duty nitrile gloves (change the outer glove immediately if contaminated).

    • Eyes: Wrap-around chemical splash goggles (safety glasses are insufficient for fine powders).

    • Respiration: If weighing outside a localized exhaust system is unavoidable, a fitted N95 or P100 particulate respirator is mandatory.

  • Static Mitigation: Use anti-static weighing boats and spatulas to prevent the powder from aerosolizing due to static charge buildup.

Protocol: Solid Spill Response and Decontamination If a spill occurs, do not use a dry brush, as this will aerosolize the toxic dust.

  • Isolate: Restrict access to the spill zone immediately.

  • Suppress: Lightly mist the spilled powder with a compatible solvent (e.g., 70% ethanol or water) to agglomerate the fine particles.

  • Collect: Use a dedicated plastic scoop or damp absorbent pads to collect the agglomerated solid.

  • Sanitize: Wipe the area with a solvent-soaked rag (e.g., methanol or isopropanol), followed by a standard detergent wash.

  • Contain: Place all cleanup materials into a sealable polyethylene bag for hazardous waste processing.

Step-by-Step Disposal Methodology

Disposal must be rigorously segregated to ensure the facility's Environmental Health and Safety (EHS) team can process the waste compliantly.

Protocol: Routine Waste Segregation

  • Categorize the Waste Stream: Determine if the waste is in solid form (unreacted precursor, contaminated filter paper, empty vials) or liquid form (reaction mother liquor, chromatography fractions).

  • Process Liquid Waste:

    • Halogenated Stream: If the imidazo[1,2-b]pyridazine derivative is dissolved in dichloromethane (DCM) or chloroform during extraction, route it to the Halogenated Waste container.

    • Non-Halogenated Stream: If dissolved in dimethyl sulfoxide (DMSO), methanol, or acetonitrile during purification, route it to the Non-Halogenated Waste container.

  • Process Solid Waste: Collect all solid residues and contaminated PPE in double-lined, puncture-resistant bags.

  • Facility Handoff for Incineration: Label the waste explicitly as "Toxic Solid/Liquid Waste: Nitrogenous Heterocycle." The waste must be routed to a commercial disposal facility capable of high-temperature incineration (>1000°C) equipped with NOx scrubbers [3].

Visualizations & Workflows

To streamline laboratory operations, refer to the following logical workflows.

Waste Segregation Workflow

WasteWorkflow Start 2,6-Dimethylimidazo [1,2-b]pyridazine Waste Solid Solid Powder/Crystals Start->Solid Liquid Dissolved in Solvent Start->Liquid DoubleBag Double-bag in Sealable Polyethylene Solid->DoubleBag Sweep & Collect Halogenated Halogenated Waste Container Liquid->Halogenated DCM/Chloroform NonHalogenated Non-Halogenated Waste Container Liquid->NonHalogenated DMSO/MeOH/MeCN Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbing DoubleBag->Incineration Label as Toxic Solid Halogenated->Incineration Requires Scrubber NonHalogenated->Incineration

Caption: Workflow for the segregation and disposal of 2,6-Dimethylimidazo[1,2-b]pyridazine waste.

Application Context: nSMase2 Inhibition Pathway

Understanding the biological target contextualizes the importance of this chemical scaffold in modern drug discovery[1],[2].

Pathway Drug Imidazo[1,2-b]pyridazine Derivatives (e.g., PDDC) Enzyme nSMase2 Enzyme (Neutral Sphingomyelinase 2) Drug->Enzyme Inhibits Product Ceramide + Phosphorylcholine Enzyme->Product Catalyzes Substrate Sphingomyelin Substrate->Enzyme Binds Exosome Exosome Biogenesis & Release Product->Exosome Promotes Disease Neurodegeneration (Alzheimer's Disease) Exosome->Disease Propagates Pathology

Caption: Mechanism of nSMase2 inhibition by imidazo[1,2-b]pyridazine derivatives in Alzheimer's.

Quantitative Data & Physicochemical Properties

The following table summarizes the key physicochemical data and disposal parameters required for accurate EHS logging[4].

ParameterSpecificationOperational Implication
Chemical Name 2,6-Dimethylimidazo[1,2-b]pyridazineStandardize nomenclature on all waste labels.
CAS Number 17412-39-4Required for institutional EHS waste manifests.
Molecular Formula C8H9N3High nitrogen content dictates NOx scrubber requirement.
Molecular Weight 147.18 g/mol Used for calculating molarity in liquid waste streams.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires wet-wiping for spills.
Disposal Method High-Temp Incineration (>1000°C)Do not dispose of in standard biological or municipal waste.

References

  • Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • US20200190089A1 - Small molecule inhibitors of neutral sphingomyelinase 2 (nsmase2) for the treatment of neurodegenerative diseases.Google Patents.

Sources

Personal protective equipment for handling 2,6-Dimethylimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: April 2026

Title: The Application Scientist's Guide to Handling 2,6-Dimethylimidazo[1,2-b]pyridazine: PPE, Workflows, and Disposal

Introduction

As drug development accelerates, specialized heterocyclic building blocks like 2,6-Dimethylimidazo[1,2-b]pyridazine (CAS 17412-39-4) are increasingly utilized in the synthesis of neutral sphingomyelinase 2 (nSMase2) inhibitors and novel kinase-targeting therapies[3]. While its biological utility is vast, handling this concentrated precursor presents specific laboratory hazards. As an Application Scientist, I have observed that standardizing Personal Protective Equipment (PPE) and handling protocols is not just about regulatory compliance—it is about ensuring assay reproducibility by preventing contamination and compound degradation.

This guide provides a causality-driven, self-validating operational framework for the safe handling, transfer, and disposal of 2,6-Dimethylimidazo[1,2-b]pyridazine.

Mechanistic Hazard Profile & PPE Rationale

Imidazo[1,2-b]pyridazines are classified under the Globally Harmonized System (GHS) as causing Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) [1] [2].

The Causality: The electron-rich nitrogen atoms in the imidazopyridazine core can interact with biological nucleophiles in the skin and mucous membranes. Furthermore, the compound is typically supplied as a fine, hygroscopic powder. When manipulated, electrostatic forces can easily aerosolize the powder, leading to immediate respiratory tract irritation and compromising the integrity of nearby assays.

Quantitative PPE Specifications

To mitigate these risks, PPE must be selected based on chemical compatibility and physical barrier properties.

PPE CategorySpecificationMechanistic Rationale & Causality
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Prevents dermal penetration. Nitrile offers superior resistance to DMSO/DMF, the primary solvents used for solubilizing this compound.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against H319 (Serious Eye Irritation) from aerosolized powder or accidental solvent splashes during reconstitution.
Body Protection Flame-retardant, knee-length lab coatMinimizes electrostatic discharge during powder transfer; shields skin from H315 (Skin Irritation).
Respiratory N95 or P100 Particulate RespiratorMitigates H335 (Respiratory Irritation) risk from fine particulates if handling occurs outside a certified fume hood.

Operational Handling & Experimental Workflow

The following protocol is designed as a self-validating system. Each step contains an inherent check to ensure the operator's safety and the chemical's integrity.

G A 1. Fume Hood Setup & Anti-Static Prep B 2. PPE Gowning (Double Nitrile, Goggles) A->B C 3. Compound Transfer (2,6-Dimethylimidazo[1,2-b]pyridazine) B->C E Spill Detected? C->E D 4. Solubilization (DMSO / DMF) H Downstream Assay (e.g., nSMase2 Inhibition) D->H E->D No F Spill Management (IPA Wipe -> Soap/Water) E->F Yes G Waste Segregation (Hazardous Organic Waste) F->G H->G

Workflow for handling, solubilization, and spill management of imidazopyridazines.

Step-by-Step Transfer Protocol

Step 1: Environmental Validation

  • Action: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm).

  • Causality: This specific velocity captures aerosolized particulates without creating turbulent vortices that could blow the lightweight powder out of the sash and into the operator's breathing zone.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the weighing vessel and the balance draft shield with an antistatic ionizer or a damp, lint-free wipe.

  • Causality: 2,6-Dimethylimidazo[1,2-b]pyridazine is prone to static cling. Neutralizing the charge ensures accurate mass transfer and prevents sudden electrostatic aerosolization.

Step 3: The Double-Gloving System (Self-Validation)

  • Action: Don an inner pair of standard nitrile gloves, followed by an outer pair of extended-cuff nitrile gloves.

  • Self-Validation: The inner glove acts as a pristine baseline. If the outer glove is contaminated with powder or torn by a sharp micro-spatula, the inner glove remains intact, validating the barrier's integrity. Remove and replace the outer glove immediately upon suspected contamination.

Step 4: Direct Solubilization

  • Action: Transfer the powder directly into a pre-tared vial and immediately add the target solvent (e.g., DMSO).

  • Causality: Solubilizing the compound immediately upon weighing mitigates the inhalation hazard of the dry powder and stabilizes the compound for downstream biological assays.

Spill Management & Chemical Disposal

Even with meticulous planning, spills can occur. The response must be immediate and chemically sound.

Spill Response Protocol
  • Containment: If a dry spill occurs, do not sweep .

    • Causality: Sweeping mechanically aerosolizes the compound, exacerbating the inhalation hazard (H335).

  • Quenching/Cleanup: Gently cover the spilled powder with absorbent pads dampened with Isopropyl Alcohol (IPA) [2].

    • Causality: IPA effectively solubilizes the organic heterocycle without violent reaction, allowing it to be wiped up safely as a liquid rather than a volatile dust.

  • Secondary Wash: Wash the affected surface with standard laboratory detergent and water to remove any residual organic solvent and compound traces.

Disposal Logistics

Proper disposal ensures environmental compliance and prevents cross-contamination in the laboratory waste streams.

  • Solid Waste: Contaminated PPE (outer gloves), spatulas, and empty reagent vials must be disposed of in a sealed, clearly labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing 2,6-Dimethylimidazo[1,2-b]pyridazine in organic solvents (like DMSO or DMF) must be segregated into non-halogenated organic waste . However, if the compound was utilized in a downstream halogenation reaction (e.g., forming a 6-chloro or 6-bromo derivative), the resulting mixture must be strictly routed to halogenated waste streams to prevent reactive incompatibilities in waste storage [2].

References

  • Imidazo(1,2-b)
  • Source: fishersci.
  • US20200190089A1 - Small molecule inhibitors of neutral sphingomyelinase 2 (nsmase2)

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